Halometasone
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXMRPUKBWXVHE-MIHLVHIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048382 | |
| Record name | Halometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50629-82-8 | |
| Record name | Halometasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50629-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halometasone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050629828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13728 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halometasone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69Z9UU41Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Halometasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halometasone is a potent synthetic corticosteroid used topically for its anti-inflammatory, anti-allergic, and vasoconstrictive properties. Its chemical name is 2-chloro-6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione. This technical guide provides a detailed overview of the synthesis pathway of this compound, outlining the starting materials, key intermediates, and experimental protocols.
This compound Synthesis Pathway
The synthesis of this compound originates from the readily available steroid precursor, 9α-hydroxy-16α-methylprednisolone. The overall pathway involves a series of chemical transformations to introduce the desired functional groups at specific positions of the steroid nucleus.
The synthesis can be broadly divided into the following key stages:
-
Formation of the Δ9(11)-unsaturated intermediate: The initial step involves the dehydration of the 11β-hydroxyl group of the starting material to create a double bond between carbons 9 and 11.
-
Introduction of the 6α-fluoro group: A fluorine atom is stereoselectively introduced at the 6α-position.
-
Epoxidation and subsequent fluorination: The Δ9(11) double bond is first converted to an epoxide, which is then opened with a fluorine source to introduce the 9α-fluoro and 11β-hydroxyl groups.
-
Chlorination at the 2-position: A chlorine atom is introduced at the 2-position of the A-ring.
-
Final product isolation: The resulting this compound is then purified.
Below is a DOT language script that visualizes this multi-step synthesis pathway.
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound, as described in U.S. Patent 3,878,209.
Step 1: Preparation of 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate (Intermediate B)
-
Starting Material: 9α-hydroxy-16α-methylprednisolone (Intermediate A)
-
Reagents: Methanesulfonyl chloride, Perchloryl fluoride (FClO3), Dimethylformamide, Pyridine.
-
Procedure:
-
A solution of 9α-hydroxy-16α-methylprednisolone in a mixture of dimethylformamide and pyridine is cooled to 0°C.
-
Methanesulfonyl chloride is added dropwise, and the mixture is stirred for 1 hour.
-
The reaction mixture is then treated with a stream of perchloryl fluoride gas for several hours while maintaining the temperature below 5°C.
-
The reaction is quenched by pouring the mixture into ice water.
-
The precipitated product is filtered, washed with water, and dried to yield the desired intermediate.
-
Step 2: Preparation of 9β,11β-Epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate C)
-
Starting Material: 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate (Intermediate B)
-
Reagents: Peracetic acid, Sodium acetate, Chloroform.
-
Procedure:
-
The starting material is dissolved in chloroform.
-
A solution of peracetic acid and sodium acetate in chloroform is added to the mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction mixture is then washed with a saturated solution of sodium bicarbonate and water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the crude epoxide.
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Step 3: Preparation of 6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate D)
-
Starting Material: 9β,11β-Epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate C)
-
Reagents: Hydrogen fluoride, Tetrahydrofuran, Methylene chloride.
-
Procedure:
-
A solution of the epoxide in a mixture of tetrahydrofuran and methylene chloride is cooled to -70°C.
-
A pre-cooled solution of hydrogen fluoride in tetrahydrofuran is added dropwise.
-
The reaction mixture is stirred at -70°C for 4 hours.
-
The reaction is carefully quenched by pouring it into a cold, stirred solution of potassium carbonate.
-
The organic layer is separated, washed with water, and dried. The solvent is then evaporated to yield the fluorinated product.
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Step 4: Preparation of this compound (2-chloro-6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione)
-
Starting Material: 6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate (Intermediate D)
-
Reagents: Monochlorosulfenyl chloride (SCl2), Acetic acid, Potassium carbonate, Methanol.
-
Procedure:
-
The starting material is dissolved in acetic acid.
-
A solution of monochlorosulfenyl chloride in acetic acid is added, and the mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is poured into ice water, and the precipitate is collected by filtration.
-
The crude product is then subjected to hydrolysis by dissolving it in methanol and adding a solution of potassium carbonate in water.
-
The mixture is stirred for 1 hour at room temperature.
-
The solution is neutralized with acetic acid, and the product is extracted with methylene chloride.
-
The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by recrystallization.
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Quantitative Data
The following table summarizes the reported yields for each key step in the synthesis of this compound, as described in U.S. Patent 3,878,209.
| Step | Starting Material | Product | Yield (%) |
| 1 | 9α-hydroxy-16α-methylprednisolone | 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | 85 |
| 2 | 6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | 9β,11β-Epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | 92 |
| 3 | 9β,11β-Epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | 6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | 78 |
| 4 | 6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate | This compound | 75 |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and functional group transformations. The pathway, starting from 9α-hydroxy-16α-methylprednisolone, provides an efficient route to this potent corticosteroid. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.
The Dawn of a New Era in Anti-Inflammatory Therapy: A Technical Guide to the Discovery and Development of Halogenated Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical development of halogenated corticosteroids, a class of synthetic hormones that has revolutionized the treatment of inflammatory and autoimmune diseases. From the initial isolation of cortisone to the rational design of highly potent fluorinated analogues, this document traces the key scientific milestones, pivotal experiments, and structure-activity relationships that have shaped our understanding and clinical use of these powerful therapeutic agents. This guide offers detailed experimental protocols for seminal assays used in their evaluation, quantitative comparisons of their biological activities, and a visual representation of their mechanism of action through signaling pathway diagrams.
Introduction: From Adrenal Extracts to Potent Synthetic Steroids
The journey of corticosteroids began in the 1930s with the isolation of steroidal hormones from the adrenal cortex.[1][2] The landmark discovery of cortisone's dramatic anti-inflammatory effects in a patient with rheumatoid arthritis in 1948 by Hench, Kendall, and Reichstein, for which they were awarded the Nobel Prize in 1950, ushered in the age of corticosteroid therapy.[3][4][5] However, the clinical utility of early corticosteroids like cortisone and hydrocortisone was limited by their relatively low potency and significant mineralocorticoid side effects, which include sodium and fluid retention.[6][7] This spurred a quest for synthetic derivatives with enhanced anti-inflammatory activity and an improved safety profile.
A pivotal breakthrough in this endeavor was the introduction of halogen atoms, particularly fluorine, into the steroid nucleus. This structural modification was found to dramatically increase the glucocorticoid (anti-inflammatory) potency of the molecule. This guide will delve into the historical progression of this transformative development, examining the key discoveries that led to the synthesis of some of the most widely used halogenated corticosteroids.
Historical Development of Halogenated Corticosteroids: A Timeline of Innovation
The development of halogenated corticosteroids can be traced through a series of key discoveries that built upon the foundational understanding of the steroid structure-activity relationship.
-
1930s: Isolation of crystalline steroids from adrenal gland extracts.[1]
-
1948: The first successful treatment of a rheumatoid arthritis patient with cortisone, demonstrating its powerful anti-inflammatory properties.[6][7][8]
-
1950-1951: Oral and intra-articular administration of cortisone and hydrocortisone becomes available.[6][7][8]
-
1954: The synthesis of 9α-fluorohydrocortisone (Fludrocortisone) marks the first introduction of a halogen into a corticosteroid. This modification resulted in a tenfold increase in glucocorticoid activity but also a significant increase in mineralocorticoid activity.
-
1958: The synthesis of triamcinolone and dexamethasone represents a major advancement.[9] The introduction of a 16α-hydroxyl group in triamcinolone and a 16α-methyl group in dexamethasone, in addition to the 9α-fluoro substitution, significantly reduced the mineralocorticoid side effects while further enhancing anti-inflammatory potency.[9]
-
Late 1950s - 1960s: A period of rapid development saw the introduction of numerous other halogenated corticosteroids, including betamethasone, flumethasone, and fluocinolone acetonide, each with unique potency and pharmacokinetic profiles.[4]
-
1972: The introduction of beclomethasone dipropionate as a metered-dose inhaler for asthma marks a significant step in delivering potent corticosteroids directly to the site of inflammation, thereby minimizing systemic side effects.
-
1993: The launch of fluticasone propionate , a trifluorinated glucocorticoid, provided an even more potent inhaled corticosteroid with high topical anti-inflammatory activity and low systemic bioavailability.[10]
The Rationale for Halogenation: Enhancing Potency and Selectivity
The introduction of a halogen atom, typically fluorine, at the 9α-position of the steroid nucleus has a profound impact on the molecule's biological activity. The high electronegativity of the fluorine atom influences the electronic environment of the entire steroid molecule. This leads to:
-
Increased Glucocorticoid Receptor (GR) Binding Affinity: The 9α-fluoro group enhances the binding affinity of the corticosteroid to the glucocorticoid receptor, which is a key determinant of its anti-inflammatory potency.
-
Reduced Metabolic Inactivation: The fluorine atom at the 9α-position protects the neighboring 11β-hydroxyl group from oxidation to a less active 11-keto group, thereby prolonging the molecule's biological half-life.
-
Modulation of Mineralocorticoid Activity: While 9α-fluorination alone increases mineralocorticoid activity, the concurrent introduction of substituents at the 16-position (e.g., 16α-methyl or 16α-hydroxyl) effectively mitigates these unwanted effects, leading to a more selective anti-inflammatory agent.
Quantitative Comparison of Halogenated Corticosteroids
The following tables provide a comparative overview of the potency, glucocorticoid receptor binding affinity, and potential for Hypothalamic-Pituitary-Adrenal (HPA) axis suppression of various halogenated corticosteroids.
Table 1: Relative Potency of Topical Halogenated Corticosteroids
| Class | Potency | Generic Name |
| I | Super Potent | Clobetasol Propionate, Halobetasol Propionate |
| II | Potent | Mometasone Furoate, Fluticasone Propionate, Betamethasone Dipropionate |
| III | Upper Mid-Strength | Triamcinolone Acetonide, Fluticasone Propionate |
| IV | Mid-Strength | Mometasone Furoate, Triamcinolone Acetonide |
| V | Lower Mid-Strength | Fluticasone Propionate, Betamethasone Valerate |
| VI | Mild | Desonide |
| VII | Least Potent | Hydrocortisone |
Note: The potency of topical corticosteroids is often classified into seven groups, with Group I being the most potent. The specific formulation (e.g., ointment, cream, lotion) can also influence potency.
Table 2: Relative Glucocorticoid Receptor Binding Affinity (RRA)
| Corticosteroid | Relative Receptor Affinity (Dexamethasone = 100) |
| Dexamethasone | 100 |
| Flunisolide | 180 ± 11[11] |
| 6β-OH Mometasone Furoate | 206 ± 15[11] |
| 9,11-epoxy Mometasone Furoate | 220 ± 22[11] |
| Triamcinolone Acetonide | 361 ± 26[11] |
| Mometasone | ~800[11] |
| Fluticasone Propionate | 1800[11] |
| Mometasone Furoate | 2200[11] |
Note: RRA values can vary between studies and assay conditions. These values provide a general comparison of the affinity for the glucocorticoid receptor.
Table 3: HPA Axis Suppression Potential of Systemic Corticosteroids
| Corticosteroid | Equivalent Anti-inflammatory Dose (mg) | Biological Half-life (hours) | HPA Axis Suppression Potential |
| Hydrocortisone | 20 | 8-12 | Low |
| Prednisone | 5 | 12-36 | Medium |
| Triamcinolone | 4 | 12-36 | Medium |
| Dexamethasone | 0.75 | 36-72 | High |
Note: The potential for HPA axis suppression is dependent on the dose, duration of therapy, and route of administration.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and evaluation of halogenated corticosteroids.
Synthesis of 9α-Fluorohydrocortisone Acetate
Objective: To introduce a fluorine atom at the 9α position of hydrocortisone acetate to increase its anti-inflammatory potency.
Materials:
-
11-dehydrohydrocortisone acetate (Δ⁹⁻¹¹-hydrocortisone acetate)
-
N-bromoacetamide
-
Perchloric acid
-
Anhydrous hydrogen fluoride in pyridine or tetrahydrofuran
-
Sodium acetate
-
Dichloromethane
-
Water
Procedure:
-
Epoxidation: Dissolve 11-dehydrohydrocortisone acetate in a suitable organic solvent such as dichloromethane.
-
Add N-bromoacetamide and a catalytic amount of perchloric acid to the solution. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then treated with a base, such as sodium acetate, to facilitate the formation of the 9β,11β-epoxide.
-
The crude epoxide is isolated by extraction and purified by crystallization.
-
Fluorination: The purified 9β,11β-epoxide is dissolved in an anhydrous solvent (e.g., tetrahydrofuran).
-
The solution is cooled to a low temperature (e.g., -78°C) and treated with a solution of anhydrous hydrogen fluoride in pyridine or tetrahydrofuran.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by carefully adding it to a mixture of ice and water.
-
The product, 9α-fluorohydrocortisone acetate, is extracted with an organic solvent, washed, dried, and purified by chromatography and/or crystallization.
Synthesis of Dexamethasone
Objective: To synthesize dexamethasone, a potent anti-inflammatory agent with minimal mineralocorticoid activity.
Materials:
-
16β-methylprednisolone acetate
-
Dehydrating agent (e.g., thionyl chloride in pyridine)
-
N-bromosuccinimide (NBS)
-
Perchloric acid
-
Base (e.g., potassium acetate)
-
Anhydrous hydrogen fluoride in tetrahydrofuran (THF)
-
Solvents (e.g., pyridine, THF, dichloromethane)
Procedure:
-
Dehydration: 16β-methylprednisolone acetate is dehydrated to form the 9,11-dehydro derivative using a dehydrating agent like thionyl chloride in pyridine.[9]
-
Bromohydrin Formation: The resulting 9,11-dehydro derivative is reacted with a source of hypobromite, such as N-bromosuccinimide in the presence of an acid catalyst like perchloric acid, to form the 9α-bromo-11β-hydrin derivative.[9]
-
Epoxidation: The bromohydrin is then treated with a base, such as potassium acetate, to induce ring closure and form an epoxide.[9]
-
Fluorination: The epoxide is subjected to a ring-opening reaction with anhydrous hydrogen fluoride in tetrahydrofuran to introduce the 9α-fluoro and 11β-hydroxyl groups, yielding dexamethasone.[9]
Synthesis of Triamcinolone Acetonide
Objective: To synthesize triamcinolone acetonide, a corticosteroid with potent anti-inflammatory activity often used in topical and injectable formulations.
Materials:
-
Prednisone acetate
-
Organic base (e.g., pyridine)
-
Halogenating agent (e.g., N-bromosuccinimide)
-
Sulfur dioxide
-
Oxidizing agent (e.g., potassium permanganate)
-
Acetone
-
Anhydrous hydrogen fluoride
-
Solvents (e.g., pyridine, acetone, water)
Procedure:
-
Elimination and Oxidation: Prednisone acetate is subjected to an elimination reaction followed by oxidation to introduce a 16,17-double bond.[12][13]
-
Hydroxylation and Acetonide Formation: The intermediate is then hydroxylated at the 16 and 17 positions. This diol is subsequently reacted with acetone in the presence of an acid catalyst to form the acetonide.
-
Epoxidation: An epoxidation reaction is carried out to form the 9β,11β-epoxide.[13]
-
Fluorination: The epoxide is then opened with anhydrous hydrogen fluoride to introduce the 9α-fluoro and 11β-hydroxyl groups, yielding triamcinolone acetonide.[13][14]
Synthesis of Fluticasone Propionate
Objective: To synthesize fluticasone propionate, a highly potent inhaled corticosteroid.
Materials:
-
Flumethasone
-
Periodic acid
-
Propionyl chloride or propionic anhydride
-
N,N-dimethylthiocarbamoyl chloride
-
Triethylamine
-
Sodium iodide
-
Potassium carbonate or sodium hydrosulfide
-
Bromofluoromethane or an alternative fluoromethylating agent
-
Solvents (e.g., THF, acetone, DMF)
Procedure:
-
Oxidation of Flumethasone: Flumethasone is oxidized using periodic acid to cleave the C17 side chain, yielding a 17β-carboxylic acid intermediate.[10]
-
Esterification: The 17β-carboxylic acid is then esterified with propionyl chloride or propionic anhydride to form the 17α-propionyloxy derivative.[10]
-
Thioesterification: The resulting compound is reacted with N,N-dimethylthiocarbamoyl chloride, followed by hydrolysis with a base like potassium carbonate or sodium hydrosulfide, to form the 17β-carbothioic acid.[10][15]
-
Fluoromethylation: The final step involves the alkylation of the thioacid with a fluoromethylating agent, such as bromofluoromethane, to yield fluticasone propionate.[10][15]
Vasoconstrictor Assay
Objective: To assess the topical anti-inflammatory potency of a corticosteroid by measuring its ability to cause skin blanching (vasoconstriction).[16][17][18][19][20]
Materials:
-
Topical corticosteroid formulation to be tested
-
Healthy human volunteers
-
Occlusive dressing (e.g., plastic film)
-
Skin marker
-
Chromameter or trained observer for visual scoring
Procedure:
-
Site Selection and Marking: Select a suitable area of skin on the forearm of healthy volunteers. Mark out small, uniform squares (e.g., 1 cm x 1 cm) on the selected area.
-
Application: Apply a standardized amount of the topical corticosteroid formulation to each marked square.
-
Occlusion: Cover the application sites with an occlusive dressing to enhance penetration. The occlusion period is typically 6 to 16 hours.[16][19]
-
Removal and Assessment: After the occlusion period, remove the dressing and gently clean the skin.
-
Scoring: At a specified time point after removal (e.g., 2 hours), assess the degree of skin blanching. This can be done visually by a trained observer using a rating scale (e.g., 0 = no blanching, 4 = maximal blanching) or quantitatively using a chromameter to measure the change in skin color.[16][17]
-
Data Analysis: The potency of the corticosteroid is determined by the intensity and duration of the vasoconstrictor response.
Croton Oil-Induced Ear Edema Assay
Objective: To evaluate the anti-inflammatory activity of a corticosteroid in an animal model of acute inflammation.[21][22][23][24][25]
Materials:
-
Mice or rats
-
Croton oil
-
Acetone (as a vehicle)
-
Corticosteroid to be tested
-
Positive control (e.g., dexamethasone)
-
Punch biopsy tool (e.g., 6 mm diameter)
-
Analytical balance
Procedure:
-
Animal Grouping: Divide the animals into groups: a negative control group (vehicle only), a positive control group (e.g., dexamethasone), and one or more experimental groups treated with the test corticosteroid at different doses.
-
Induction of Inflammation: Apply a solution of croton oil in acetone to the inner surface of the right ear of each animal to induce inflammation. The left ear typically serves as a non-inflamed control.[22][23]
-
Treatment: Shortly after inducing inflammation, topically apply the vehicle, positive control, or test corticosteroid to the right ear.[22]
-
Evaluation of Edema: After a set period (e.g., 6 hours), euthanize the animals and take a standardized punch biopsy from both the right and left ears.[22][24]
-
Measurement: Weigh the ear punch biopsies. The degree of edema is calculated as the difference in weight between the right (inflamed) and left (control) ear punches.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the negative control group to determine the anti-inflammatory activity of the test compound.
Mechanism of Action: Signaling Pathways of Halogenated Corticosteroids
Halogenated corticosteroids, like all glucocorticoids, exert their effects primarily by binding to the intracellular glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in inflammation, immunity, and metabolism.
Genomic Signaling Pathway
The classical or genomic signaling pathway of glucocorticoids involves the regulation of gene transcription.
Caption: Genomic signaling pathway of glucocorticoids.
Description of the Genomic Pathway:
-
Ligand Binding: The lipophilic halogenated corticosteroid diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The inactive GR is part of a multiprotein complex that includes heat shock protein 90 (HSP90).
-
Receptor Activation and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSP90 and other proteins. The activated GR-ligand complex then translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, two activated GR molecules dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.
-
Gene Transcription Regulation:
-
Transactivation: The binding of the GR dimer to GREs typically leads to the upregulation of the transcription of anti-inflammatory genes, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes. This often occurs through a "tethering" mechanism, where the GR monomer or dimer interacts with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, which has a slower onset of action, glucocorticoids can also elicit rapid, non-genomic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. history.mayoclinic.org [history.mayoclinic.org]
- 4. The History of Cortisone Discovery and Development | Musculoskeletal Key [musculoskeletalkey.com]
- 5. The History of Cortisone Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation method of triamcinolone acetonide - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN104231031A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]
- 14. CN113480593A - Preparation method of triamcinolone acetonide - Google Patents [patents.google.com]
- 15. CN110698530A - Synthesis method of fluticasone propionate - Google Patents [patents.google.com]
- 16. academic.oup.com [academic.oup.com]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gmp-compliance.org [gmp-compliance.org]
- 20. remedypublications.com [remedypublications.com]
- 21. 4.5.2. Croton Oil-Induced Ear Edema [bio-protocol.org]
- 22. 2.5. Experimental Protocol of Croton Oil-Induced Ear Edema in Mice [bio-protocol.org]
- 23. 2.8. Ear Edema Induced by a Single Administration of Croton Oil [bio-protocol.org]
- 24. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Halometasone: A Technical Guide to its Mechanism of Action in Cellular Models
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the molecular and cellular mechanisms of action of halometasone, a potent tri-halogenated topical corticosteroid.[1] As a member of the glucocorticoid class, its primary mechanism involves binding to and activating the intracellular glucocorticoid receptor (GR). This activation leads to the modulation of gene expression through both transactivation of anti-inflammatory genes and transrepression of pro-inflammatory genes. This guide details this compound's effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its profound impact on various cell types, including immune cells and keratinocytes. We present quantitative data from cellular assays, detailed experimental protocols for reproducing key findings, and visual diagrams of the core signaling pathways to facilitate a deeper understanding of its therapeutic effects and to support further research and development.
Core Mechanism: Glucocorticoid Receptor (GR) Signaling
The fundamental mechanism of action for this compound, like all corticosteroids, is the modulation of gene transcription via the intracellular Glucocorticoid Receptor (GR).[2] In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs).
-
Ligand Binding: this compound, being lipophilic, passively diffuses across the cell membrane and binds to the ligand-binding domain of the GR.
-
Conformational Change and Translocation: This binding induces a conformational change in the GR, causing the dissociation of the HSPs.
-
Nuclear Translocation: The activated this compound-GR complex then translocates into the nucleus.[2]
-
Gene Regulation: In the nucleus, the complex either homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes (transactivation) or interacts with other transcription factors to repress their activity (transrepression).[2]
This dual action leads to the increased expression of anti-inflammatory proteins like lipocortin-1 (which inhibits phospholipase A2) and the decreased transcription of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[2]
Modulation of Key Inflammatory Signaling Pathways
This compound's anti-inflammatory effects are largely mediated by its interference with pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.
Inhibition of NF-κB and MAPK Pathways
Inflammatory stimuli (e.g., lipopolysaccharides, TNF-α) typically activate pathways leading to the activation of transcription factors like NF-κB and AP-1 (a downstream target of MAPK signaling).[3][4] These factors are critical for orchestrating the expression of genes involved in inflammation.
-
NF-κB Inhibition: The activated GR can directly interact with NF-κB subunits, preventing their translocation to the nucleus and binding to DNA. Additionally, GR transactivation increases the expression of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thus providing a negative feedback loop.[5]
-
MAPK Inhibition: Glucocorticoids can suppress the MAPK signaling pathway, which in turn reduces the activation of the AP-1 transcription factor. This contributes to the overall reduction in the expression of inflammatory mediators.[6] A study on keratinocytes specifically found that this compound's mechanism involves the repression of the p38/MAPK pathway.[7]
Atypical Regulation: Upregulation of CCL20 in Keratinocytes
Contrary to its broadly repressive effect on inflammatory genes, this compound has been shown to increase the expression of the chemokine CCL20 in human keratinocytes and murine skin.[7] In an experimental model, topical application of this compound resulted in a ~2.5-fold increase in CCL20 mRNA.[7] This paradoxical effect is believed to occur because the activated GR directly binds to the CCL20 gene enhancer, promoting its transcription. This direct activating effect appears to override the simultaneous repression of the NF-κB and p38/MAPK pathways, which would normally inhibit CCL20 expression.[7]
Effects on Specific Cellular Models
Immune Cells: Modulation of T-Helper Cell Populations
This compound significantly alters the balance of immune cells. A study using single-cell RNA sequencing on peripheral blood immune cells from atopic dermatitis patients before and after treatment with this compound cream revealed a profound shift in T-helper (Th) cell populations.[8][9]
Table 1: Changes in T-Cell Subsets After this compound Treatment [8][9]
| T-Cell Subset | % Before Treatment | % After Treatment | Change |
|---|---|---|---|
| Th2 Cells | 41.2% | 13.4% | ↓ 67.5% |
| Th1 Cells | 23.3% | 43.7% | ↑ 87.5% |
| Th17 Cells | 2.3% | 4.8% | ↑ 108.7% |
| Regulatory T-cells (Tregs) | 1.5% | 5.0% | ↑ 233.3% |
This demonstrates a shift away from the Th2-dominant profile characteristic of atopic dermatitis towards a more balanced immune response, with a significant increase in regulatory T-cells, which are crucial for immune suppression.
Table 2: Key Gene Expression Changes in T-Cell Subsets After this compound Treatment [8]
| Cell Type | Upregulated Genes | Downregulated Genes |
|---|---|---|
| Regulatory T-cells (Tregs) | IL-27, PD-1, CD103, CTLA-4, ZNF-66, IL-β, CD7 | CD39, P21, TOX2, CD151, CD79A, S100A12, TRAP1 |
| Th2 Cells | CD27, CD68, EZH1, RAD1, EGFR, CCR10, BCL11A, KLF4 | CCL26, CD180, IL-31, CCL22, LEF1, OX40 |
Keratinocytes: Anti-proliferative and Pro-apoptotic Effects
In hyperproliferative skin conditions like psoriasis and eczema, the anti-proliferative effects of corticosteroids are key to their efficacy. In vitro studies on hyperproliferant keratinocytes (HaCaT cell line) show that topical corticosteroids reduce cell growth in a dose-dependent manner.[10] This effect is mediated by inducing cell cycle arrest and promoting apoptosis over necrosis.[10]
Experimental Protocols
Protocol: Glucocorticoid Receptor (GR) Activation Assay (Luciferase Reporter)
This assay quantifies the ability of a compound to activate the GR and initiate transcription from a GRE-containing promoter.
-
Objective: To measure this compound-induced GR transcriptional activity.
-
Cell Line: HEK293 cells stably transfected with a plasmid containing a GRE-driven firefly luciferase reporter gene and a constitutively expressed Renilla luciferase gene (for normalization).
-
Methodology:
-
Cell Plating: Seed the HEK293-GRE reporter cells into 96-well plates at a density of 20,000-40,000 cells/well and incubate for 18-24 hours.[11][12]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Include a vehicle control (e.g., 0.1% ethanol or DMSO) and a positive control (e.g., dexamethasone).[13]
-
Treatment: Remove the culture medium and add the prepared compound dilutions to the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2 to allow for receptor activation and luciferase expression.[11][13]
-
Lysis: Aspirate the medium and add a passive lysis buffer to each well.
-
Luminescence Reading: Use a dual-luciferase assay system. Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity. Then, add the Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.[13]
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Plot the normalized relative light units (RLU) against the log of the this compound concentration to determine the EC50 value.
-
Protocol: Cytokine Release Inhibition Assay
This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.
-
Objective: To quantify the inhibitory effect of this compound on cytokine production.
-
Cell Model: Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
-
Methodology:
-
Cell Seeding: Plate PBMCs or macrophages in a 24-well or 96-well plate at a suitable density.[5]
-
Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 1-2 hours. This allows the drug to enter the cells and begin its genomic action.
-
Stimulation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL, to all wells except the negative control.[5]
-
Incubation: Incubate the plate for 24 hours to allow for cytokine production and release into the supernatant.[5][14]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of target cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.[14]
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration compared to the LPS-stimulated control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoids promote CCL20 expression in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Cell Profiling of Atopic Dermatitis Patients Before and After Treatment with this compound Cream Wet-Wrap Therapy by Single-Cell Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune Cell Profiling of Atopic Dermatitis Patients Before and After Treatment with this compound Cream Wet-Wrap Therapy by Single-Cell Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Activation of the Glucocorticoid Receptor and Modulation of Signal Transduction Pathways in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine inhibition by a novel steroid, mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Halometasone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Halometasone, a potent synthetic tri-halogenated corticosteroid. The data and protocols presented herein are intended to support research and development activities by providing essential information for formulation, analytical method development, and mechanistic studies.
Core Physicochemical Properties
This compound is a white to off-white solid, synthetic corticosteroid utilized in topical formulations for its anti-inflammatory, antiexudative, antiallergic, and antipruritic effects.[1] A thorough understanding of its physicochemical characteristics is fundamental for its application in research and pharmaceutical development.
Quantitative Data Summary
The following tables summarize the key physicochemical parameters of this compound, compiled from various sources.
Table 1: Chemical Identity and Molecular Characteristics
| Property | Value | Source(s) |
| Chemical Name | (6α,11β,16α)-2-chloro-6,9-difluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione | [2][3] |
| CAS Registry Number | 50629-82-8 | [3] |
| Molecular Formula | C₂₂H₂₇ClF₂O₅ | [3][4] |
| Molecular Weight | 444.9 g/mol | [4][5] |
| Monoisotopic Mass | 444.1515080 Da | [5][6] |
| Appearance | White to Off-White Solid | [7][8] |
Table 2: Physicochemical Parameters
| Property | Value | Source(s) |
| Melting Point | 220-222 °C (with decomposition) | [2][7] |
| Boiling Point (Predicted) | 600.5 ± 55.0 °C | [7][8] |
| Water Solubility | 0.0356 mg/mL | [6] |
| logP (Octanol-Water Partition Coefficient) | 2.4 (ALOGPS), 1.73 (Chemaxon), 2.6 (XLogP3) | [5][6] |
| pKa (Strongest Acidic) | 12.42 (Predicted) | [6] |
| pKa (Strongest Basic) | -3.3 (Predicted) | [6] |
| Topological Polar Surface Area | 94.8 Ų | [5][6] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [8][9] |
Table 3: Solubility in Organic Solvents
| Solvent | Solubility | Source(s) |
| Ethanol | ~20 mg/mL | [10][11] |
| DMSO | ~30 mg/mL | [10][11] |
| Dimethylformamide (DMF) | ~30 mg/mL | [10][11] |
| Acetone | Sparingly soluble | [7][9] |
| Methanol | Slightly soluble | [7][9] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [10][11] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducing and verifying data. The following are generalized, standard protocols applicable to a compound like this compound.
Melting Point Determination (Capillary Method)
This method is a widely used technique for determining the melting point of a solid crystalline substance.[12][13]
Methodology:
-
Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[14] The tube is tapped gently to compact the powder.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.[13] For an accurate measurement, the temperature ramp is slowed to about 1-2 °C per minute when approaching the expected melting point.[14]
-
Data Recording: The temperature at which the substance first begins to liquefy is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. The recorded melting point is typically a range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[9][15]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., distilled water, buffer of a specific pH).
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[1][16]
-
Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The saturated solution is then carefully separated from the solid by centrifugation or filtration, ensuring no solid particles are carried over.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations to accurately quantify the solubility.
LogP Determination (HPLC Method)
The octanol-water partition coefficient (logP) can be estimated using reverse-phase HPLC, which is a faster alternative to the traditional shake-flask method.[11][17] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Methodology:
-
System Preparation: An HPLC system equipped with a C18 reverse-phase column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A series of reference compounds with well-established logP values are injected into the HPLC system. A calibration curve is constructed by plotting the logarithm of the retention factor (k') of these standards against their known logP values.[11]
-
Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.
-
Calculation: The retention time of this compound is measured, and its retention factor (k') is calculated. The logP of this compound is then interpolated from the calibration curve generated with the reference compounds.[17]
Visualizations
The following diagrams illustrate the chemical structure, a typical experimental workflow, and the primary signaling pathway of this compound.
Mechanism of Action
As a corticosteroid, this compound's primary mechanism of action involves its interaction with intracellular glucocorticoid receptors (GR).[6][7] Upon diffusing into the cell, this compound binds to the GR in the cytoplasm. This binding event causes a conformational change in the receptor, leading to the dissociation of chaperone proteins like heat shock protein 90 (HSP90).[18] The activated this compound-GR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[3][10] This interaction modulates the transcription of target genes, leading to two main outcomes:
-
Transactivation: Upregulation of genes encoding anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 and subsequently blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[7]
-
Transrepression: Downregulation of genes that code for pro-inflammatory proteins, including cytokines (e.g., IL-1, TNF-α) and enzymes like COX-2.[6]
The cumulative effect of these genomic actions is a potent reduction in inflammation, immune response, and pruritus at the site of application.[5][19]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. mims.com [mims.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nano-lab.com.tr [nano-lab.com.tr]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. thinksrs.com [thinksrs.com]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. bioassaysys.com [bioassaysys.com]
- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels - PMC [pmc.ncbi.nlm.nih.gov]
Halometasone: A Technical Guide on its Molecular Structure-Activity Relationship
Executive Summary: This document provides an in-depth technical analysis of Halometasone, a potent synthetic tri-halogenated corticosteroid.[1] It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the relationship between this compound's distinct molecular structure and its significant anti-inflammatory and glucocorticoid activities. The guide covers its mechanism of action through the glucocorticoid receptor pathway, presents quantitative efficacy data from clinical studies, outlines key experimental methodologies, and provides detailed visualizations of signaling pathways and structure-activity relationships.
Introduction
This compound is a high-potency topical corticosteroid used extensively in dermatology for the management of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as eczema and psoriasis.[1][2][3] As a synthetic corticosteroid, it possesses pronounced anti-inflammatory, antiexudative, antiallergic, and antipruritic properties.[1] Its therapeutic efficacy is intrinsically linked to its unique tri-halogenated pregnane steroid structure. The specific substitutions on the steroid nucleus, including chlorine and fluorine atoms, are critical for its high affinity for the glucocorticoid receptor (GR) and its overall potency.[4] This guide will dissect these structural features to elucidate their role in the molecule's pharmacological activity.
Molecular Structure and Chemical Properties
This compound is chemically designated as (6α,11β,16α)-2-Chloro-6,9-difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione.[5] Its molecular formula is C22H27ClF2O5, with a molar mass of 444.90 g·mol−1.[1][5]
Key Structural Features:
-
Steroid Backbone: A pregnane core with a double bond between C1 and C2 (Δ¹) and C4 and C5 (Δ⁴), characteristic of many potent corticosteroids.
-
Halogenation: It is tri-halogenated with a chlorine atom at the C2 position and fluorine atoms at the C6α and C9α positions.
-
Hydroxylation: Possesses hydroxyl groups at C11β, C17α, and C21, which are crucial for receptor binding and activity.
-
Methylation: A methyl group at the C16α position enhances anti-inflammatory potency while minimizing mineralocorticoid side effects.
Mechanism of Action: The Glucocorticoid Receptor Pathway
This compound exerts its effects by binding to intracellular glucocorticoid receptors (GR), which are present in the cytoplasm of nearly all human cells.[2][6] This interaction initiates a cascade of molecular events that ultimately modulate the transcription of genes involved in inflammatory and immune responses.[2]
Upon entering the cell, this compound binds to the GR, which is typically complexed with heat shock proteins (HSPs). This binding event causes the dissociation of the HSPs and activates the this compound-GR complex. The activated complex then translocates into the cell nucleus.[6] Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[2] This binding can lead to two primary outcomes:
-
Transactivation: The GR complex directly upregulates the transcription of anti-inflammatory genes. A key example is the increased expression of Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[6]
-
Transrepression: The GR complex inhibits the activity of other transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes. This leads to a reduction in the production of cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, adhesion molecules, and inflammatory enzymes like COX-2.[2][6]
Furthermore, this compound has been shown to reduce the expression of serum leukotriene B4 (LTB4) and thymic stromal lymphopoietin (TSLP), both of which are implicated in the pathogenesis of inflammatory skin diseases.[7]
Structure-Activity Relationship (SAR) of this compound
The high potency of this compound is not due to a single structural feature but rather the synergistic effect of multiple modifications to the foundational steroid nucleus. The combination of its halogenation pattern, the C1,2 double bond, and the free 11β-hydroxyl group significantly enhances its affinity for the glucocorticoid receptor and its therapeutic potency.[4]
-
C2-Chloro Group: The introduction of a chlorine atom at C2 is a distinguishing feature that contributes to the molecule's overall lipophilicity and potency.
-
C6α-Fluoro Group: Fluorination at the 6α position is known to significantly increase glucocorticoid activity. It also serves to reduce the salt-retaining (mineralocorticoid) properties that are enhanced by the C9α-fluoro group.[8]
-
C9α-Fluoro Group: This modification is a classic strategy to boost both glucocorticoid and mineralocorticoid activity, likely through an electron-withdrawing effect on the nearby C11β-hydroxyl group, which enhances its hydrogen bonding capability with the receptor.[8]
-
C11β-Hydroxyl Group: This group is absolutely essential for binding to the glucocorticoid receptor and for conferring glucocorticoid activity.
-
C16α-Methyl Group: The addition of a methyl group at the 16α position further separates glucocorticoid and mineralocorticoid effects, enhancing anti-inflammatory action while minimizing the risk of sodium and water retention.
-
C17α and C21-Hydroxyl Groups: These hydroxyl groups are critical for activity. The introduction of hydroxyl groups at these positions generally leads to an increase in binding affinity and a decrease in lipophilicity, which can be advantageous for topical formulations.[9]
-
Δ¹ Double Bond: The double bond between C1 and C2 flattens the A-ring of the steroid, which is known to improve glucocorticoid receptor binding and potency.
Pharmacological Activity and Efficacy Data
While specific receptor binding affinity data for this compound is not widely published, its classification as a potent (Group III) corticosteroid is well-established through extensive clinical trials.[1][4] Its efficacy has been demonstrated to be superior or comparable to other potent steroids in the treatment of various dermatoses.
Table 1: Comparative Clinical Efficacy of this compound (0.05%) in Eczematous Dermatoses
| Condition | Comparator Drug(s) | This compound 'Good' to 'Very Good' Result Rate | Key Findings | Reference(s) |
| Acute Eczematous Dermatoses | Betamethasone dipropionate (Diproderm, Diprosone), Halcinonide | 89.7% | This compound was significantly more effective than betamethasone formulations and marginally superior to Halciderm. | [10] |
| Dermatitis | 0.05% Betamethasone cream | Not specified | This compound cream was demonstrated to be more effective than betamethasone cream. | [1] |
| Chronic Generalized Eczema | Dose-dependent study (15g, 20g, 30g daily) | Up to 82.4% effectiveness rate (at 20g/day) | Highly effective, though high doses (≥20g/day) may temporarily reduce endogenous cortisol production. | [11][12] |
Table 2: Efficacy of this compound (0.05%) in Chronic Psoriasis
| Condition | Treatment Regimen | Outcome Metric | Result | Reference(s) |
| Chronic Psoriasis Vulgaris | Cream by day, Ointment (occlusive) at night | 'Good' to 'Very Good' Results | 93.1% | [3] |
| Psoriasis Vulgaris | Ointment vs. Fluocortolone ointment | 'Good' to 'Very Good' Results | 56.4% | This compound showed a higher success rate than the fluocortolone comparator (45.4%). |
| Psoriasis (Long-term use) | Ointment twice daily (38-103 days) | 'Good' to 'Very Good' Results | 73% | Treatment was well-tolerated with no evidence of skin atrophy or systemic effects. |
Key Experimental Methodologies
The evaluation of a corticosteroid's structure-activity relationship relies on a variety of in vitro and in vivo assays. A foundational in vitro experiment is the competitive glucocorticoid receptor binding assay, which quantifies the affinity of a compound for the GR.
Protocol 1: Competitive Glucocorticoid Receptor Binding Assay (Generalized)
This protocol is a generalized representation based on methodologies described for assessing steroid binding affinity.[9]
Objective: To determine the relative binding affinity (RBA) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cytosolic extract from cultured human keratinocytes (or other GR-rich cells).
-
Radiolabeled ligand: [³H]-Dexamethasone.
-
Unlabeled competitor: this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with molybdate and dithiothreitol).
-
Dextran-coated charcoal suspension.
-
Scintillation cocktail and vials.
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled this compound.
-
Incubation: In assay tubes, incubate a fixed amount of cytosolic extract with a constant, saturating concentration of [³H]-Dexamethasone and varying concentrations of unlabeled this compound. A control tube contains no unlabeled competitor.
-
Equilibrium: Allow the mixture to incubate at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Add a cold dextran-coated charcoal suspension to each tube. The charcoal binds the free, unbound [³H]-Dexamethasone.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the [³H]-Dexamethasone that is bound to the GR.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor (this compound) concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of [³H]-Dexamethasone. The relative binding affinity can then be calculated relative to a standard like dexamethasone.
Conclusion
The molecular structure of this compound is a prime example of rational drug design in the field of corticosteroids. Its high therapeutic potency is a direct result of specific, synergistic modifications to the steroid nucleus. The strategic placement of chlorine and fluorine atoms, particularly at C2, C6α, and C9α, combined with the essential 11β-hydroxyl group and the A-ring's Δ¹ double bond, creates a molecule with high affinity for the glucocorticoid receptor. This strong receptor interaction effectively modulates gene expression to produce potent anti-inflammatory and immunosuppressive effects. The addition of a 16α-methyl group further refines its activity profile by minimizing undesirable mineralocorticoid side effects. This detailed understanding of this compound's structure-activity relationship underscores the chemical principles that govern the efficacy and safety of modern topical corticosteroids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound cream by day and this compound ointment at night for the treatment of patients with chronic psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 0.05% Cream in Eczematous Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H27ClF2O5 | CID 9846332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of international clinical trials with this compound cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Properties of Halometasone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halometasone is a potent synthetic tri-halogenated corticosteroid with well-established anti-inflammatory, anti-exudative, anti-epidermoplastic, antiallergic, and antipruritic properties. Utilized primarily in topical formulations for the treatment of various dermatological conditions such as eczema and psoriasis, its efficacy stems from its ability to modulate the inflammatory cascade at multiple levels. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its mechanism of action, supported by available quantitative data, and outlines the experimental protocols used to evaluate its therapeutic effects.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.
Upon penetrating the cell membrane, this compound binds to the cytosolic GR, inducing a conformational change. This activation facilitates the dissociation of chaperone proteins, including heat shock proteins (HSPs), and exposes the nuclear localization signal of the GR. The this compound-GR complex then translocates to the nucleus, where it modulates gene expression through two principal mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased expression of Lipocortin-1 (Annexin A1) , a protein that inhibits phospholipase A2 (PLA2).
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . This interaction prevents them from binding to their respective DNA response elements, thereby downregulating the expression of pro-inflammatory genes.
This dual action on gene expression leads to a reduction in the synthesis of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes involved in the inflammatory process.
Key Anti-Inflammatory Effects and Signaling Pathway Modulation
Inhibition of Pro-Inflammatory Mediators
This compound effectively suppresses the production of key mediators of inflammation. This is achieved through the GR-mediated transrepression of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β) , Interleukin-6 (IL-6) , and Tumor Necrosis Factor-alpha (TNF-α) . By inhibiting the transcription of these genes, this compound reduces the amplification of the inflammatory response.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, through GR activation, can interfere with this pathway by increasing the synthesis of IκBα, which enhances the sequestration of NF-κB in the cytoplasm, thereby preventing its pro-inflammatory actions.
Influence on the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are also involved in regulating inflammation. While direct quantitative data for this compound's effect on specific MAPK components is limited, glucocorticoids are known to modulate these pathways. For instance, they can induce the expression of Dual Specificity Phosphatase 1 (DUSP1), which can dephosphorylate and inactivate p38 MAPK, a key kinase in the inflammatory signaling cascade.
Quantitative Data on Anti-Inflammatory Efficacy
Clinical Efficacy in Eczematous Dermatoses
| Study Parameter | Efficacy Outcome | Reference |
| Eczema Area and Severity Index (EASI) Score Reduction | - 31.06% reduction at visit 2- 53.48% reduction at visit 3- 64.46% reduction at visit 4 | [1] |
| Investigator's Global Assessment (IGA) of Eczema Severity | - Significant reduction in severity (p<0.001) | [1] |
| Treatment Success Rate (Cure and Improvement) | - 91% | [1] |
| Overall Success Rate ('Good' to 'Very Good' Results) | - 89.7% in 333 patients | [2] |
Clinical Efficacy in Psoriasis
| Study Parameter | This compound Ointment (0.05%) | Comparative Ointment (0.25% fluocortolone + 0.25% fluocortolone caproate) | Reference |
| Success Rate ('Good' to 'Very Good' Results) | 56.4% | 45.4% | [3] |
| Cure Rate | 26.6% | 19.3% | [3] |
| Improvement of One Score at Day 10 | 48.9% (p=0.04) | 35.2% | [3] |
| Long-Term Efficacy ('Good' to 'Very Good' Results) | 73% in psoriasis patients | N/A | [4] |
Experimental Protocols
Detailed pre-clinical experimental protocols specific to this compound are not extensively published. However, the following are standard methodologies used to assess the anti-inflammatory properties of corticosteroids, which would be applicable to the investigation of this compound.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.
Methodology: A competitive binding assay is typically employed.
-
Preparation of Cytosol: Human keratinocytes or other relevant cells are cultured and harvested. A cytosolic fraction containing the GR is prepared by cell lysis and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosolic preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation and Quantification: Bound and free radioligand are separated using a method such as dextran-coated charcoal. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Cytokine Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Stimulation: A suitable cell line (e.g., peripheral blood mononuclear cells, macrophages, or keratinocytes) is cultured. Inflammation is induced by stimulating the cells with an agent like lipopolysaccharide (LPS).
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of cytokine production, is calculated.
NF-κB Reporter Assay
Objective: To assess the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Line: A cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used.
-
Stimulation and Treatment: Cells are stimulated with an NF-κB activator (e.g., TNF-α) in the presence or absence of different concentrations of this compound.
-
Luciferase Assay: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.
Conclusion
This compound is a potent anti-inflammatory corticosteroid that exerts its effects through the modulation of the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors like NF-κB. This results in a broad inhibition of the inflammatory cascade. While detailed pre-clinical quantitative data on its molecular interactions are not extensively available, clinical studies robustly demonstrate its efficacy in treating inflammatory skin conditions. The experimental protocols outlined provide a framework for further investigation into the specific molecular pharmacology of this compound, which could further elucidate its therapeutic advantages.
References
- 1. EFFICACY AND SAFETY OF TOPICAL this compound IN ECZEMATOUS DERMATOSES IN INDIAN POPULATION: AN OPEN LABEL, NONCOMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of international clinical trials with this compound cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative multicentre trial of this compound ointment and fluocortolone plus fluocortolone caproate ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical evaluation on the long-term use of this compound ointment in chronic eczema and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Halometasone's Effect on Gene Expression in Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of Halometasone, a potent topical corticosteroid, with a specific focus on its impact on gene expression relevant to keratinocytes and inflammatory skin diseases. This compound is utilized for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in conditions such as eczema and psoriasis.[1][2] Its therapeutic efficacy is rooted in its ability to modulate the transcription of a wide array of genes involved in inflammation and immune responses.[1]
Core Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, like other corticosteroids, exerts its effects by binding to the intracellular glucocorticoid receptor (GR). This drug-receptor complex then translocates to the cell nucleus. Inside the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[1] This mechanism involves the inhibition of key transcription factors like NF-κB and AP-1, which are pivotal in the expression of cytokines, chemokines, and adhesion molecules that drive skin inflammation.[1][3]
Caption: this compound binds the glucocorticoid receptor, translocating to the nucleus to modulate gene expression.
Gene Expression Changes Following this compound Treatment
While direct transcriptomic studies on isolated human keratinocytes treated with this compound are not extensively available in public literature, significant insights can be drawn from clinical studies on atopic dermatitis (AD). A key study investigated immune cell profiling in severe AD patients before and after one week of this compound cream wet-wrap therapy, utilizing single-cell RNA sequencing (scRNA-seq).[4][5] The results demonstrate profound changes in gene expression within peripheral blood immune cells, which are crucial mediators of the inflammatory environment that affects keratinocyte function.
The treatment led to a significant decrease in Th2 cells (41.2% to 13.4%) and increases in Th1 (23.3% to 43.7%) and regulatory T-cells (Tregs; 1.5% to 5.0%), indicating a systemic shift away from an allergic inflammatory response.[4][5] The specific genes modulated in these cell populations are detailed below.
The following tables summarize the genes with altered expression in various T-cell subsets after this compound treatment, as identified by scRNA-seq and validated by RT-PCR.[4][5]
Table 1: Gene Expression Changes in Regulatory T-cells (Tregs)
| Gene Status | Gene List |
|---|---|
| Upregulated | IL-27, PD-1, CD103, CTLA-4, ZNF-66, IL-β, CD7 |
| Downregulated | CD39, P21, TOX2, CD151, CD79A, S100A12, TRAP1 |
Table 2: Gene Expression Changes in T helper 2 (Th2) Cells
| Gene Status | Gene List |
|---|---|
| Upregulated | CD27, CD68, EZH1, RAD1, EGFR, CCR10, BCL11A, KLF4 |
| Downregulated | CCL26, CD180, IL-31, CCL22, LEF1, OX40 |
Table 3: Gene Expression Changes in T helper 17 (Th17) Cells
| Gene Status | Gene List |
|---|---|
| Upregulated | CDKN1A, PRF1, CD40, CD109, JUNB, PLD4, SGK1 |
| Downregulated | OAZ1, GPR65, IL-32, CD302, STAT3, CXCL9 |
Table 4: Gene Expression Changes in T helper 22 (Th22) Cells
| Gene Status | Gene List |
|---|---|
| Upregulated | FOXP1, BCL3, KLRD1, CXCR3, GFI-1, CD63, S100A9, ATP8B4, GP1BA |
| Downregulated | CCR6, CXCR3, CCL28, NOTCH |
These findings are critical as they demonstrate this compound's ability to suppress key inflammatory mediators. For instance, the downregulation of Th2-associated chemokines like CCL22 and CCL26, and the pruritus-inducing cytokine IL-31, directly impacts the signals that drive keratinocyte hyperproliferation and barrier dysfunction in atopic dermatitis.[4][6]
Experimental Protocols
The methodologies employed in the pivotal clinical study provide a framework for investigating the effects of this compound.[4]
1. Patient Cohort and Treatment Regimen:
-
Subjects: Two patients with severe Atopic Dermatitis (AD).
-
Intervention: Treatment with this compound cream applied via wet-wrap therapy for a duration of 7 days.
-
Assessment: Disease severity was evaluated using standard clinical scores (EASI, P-NRS, DLQI) before and after treatment, showing significant improvement.[4]
2. Sample Collection and Processing:
-
Sample Type: Venous blood was drawn from patients before the start of treatment and after the 7-day treatment period.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples for subsequent analysis.
3. Single-Cell RNA Sequencing (scRNA-seq):
-
Objective: To detect changes in the proportion of various immune cell types and their specific gene expression profiles.
-
Procedure: PBMCs were processed for single-cell sequencing to generate transcriptomic data at the individual cell level, allowing for the identification of distinct cell populations (e.g., Th1, Th2, Tregs) and the analysis of differentially expressed genes within each population.
4. Validation with Quantitative Real-Time PCR (RT-PCR):
-
Objective: To confirm the gene expression differences observed in the scRNA-seq data.
-
Procedure: Total RNA was extracted from aliquots of cells. Reverse transcription was performed to synthesize cDNA, followed by real-time PCR using specific primers for the genes of interest to quantify their mRNA levels.[4]
Caption: Workflow from patient treatment and sampling to scRNA-seq analysis and validation.
Implications for Keratinocyte Biology
Although the direct targets of this compound within keratinocytes are not fully enumerated in these results, the profound impact on the surrounding immune environment has significant indirect consequences for epidermal cells. The inflammatory loop in diseases like psoriasis and atopic dermatitis involves a crosstalk where immune cells release cytokines (like IL-17, IL-22, IL-31) that stimulate keratinocytes to proliferate abnormally and produce their own pro-inflammatory mediators.[3][6][7]
By suppressing the expression of cytokines such as IL-31 and chemokines like CCL22 and CCL26 from Th2 cells, this compound reduces the inflammatory signals reaching the keratinocytes.[4] This interruption of the vicious cycle is expected to:
-
Normalize Keratinocyte Differentiation: Reduce the hyperproliferation characteristic of inflammatory dermatoses.[8]
-
Restore Skin Barrier Function: Allow for the proper expression of genes involved in forming the cornified envelope and epidermal barrier, which are often downregulated by pro-inflammatory cytokines.[6]
-
Reduce Inflammation-Associated Gene Expression: Decrease the production of chemokines and antimicrobial peptides by keratinocytes that are typically induced by the inflammatory milieu.[9]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. An overview of international clinical trials with this compound cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Necessary and sufficient factors of keratinocytes in psoriatic dermatitis [frontiersin.org]
- 4. Immune Cell Profiling of Atopic Dermatitis Patients Before and After Treatment with this compound Cream Wet-Wrap Therapy by Single-Cell Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Cell Profiling of Atopic Dermatitis Patients Before and After Treatment with this compound Cream Wet-Wrap Therapy by Single-Cell Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Keratinocytes under Fire of Proinflammatory Cytokines: Bona Fide Innate Immune Cells Involved in the Physiopathology of Chronic Atopic Dermatitis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Resolving Hyperkeratotic Psoriasis: Mechanisms of Action and Additive Effects of Fixed-Combination Halobetasol Propionate and Tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of inflammatory gene expression in keratinocytes using a composition containing carnitine, thioctic Acid and saw palmetto extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Halometasone's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Halometasone's mechanisms of action in modulating the immune system. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its effects on immune cells and key signaling pathways. The information is supported by quantitative data from clinical studies and detailed experimental protocols for key assays.
Core Mechanism of Action
This compound, a potent synthetic corticosteroid, exerts its immunomodulatory effects primarily through its interaction with the intracellular glucocorticoid receptor (GR).[1][2] As a lipophilic molecule, this compound readily penetrates the cell membrane of target immune and skin cells.
The Glucocorticoid Receptor Signaling Cascade:
-
Cytoplasmic Binding: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs). This compound binds to the ligand-binding domain of the GR, causing a conformational change.[3]
-
Nuclear Translocation: This binding event leads to the dissociation of the HSPs and exposes a nuclear localization signal on the GR. The activated this compound-GR complex then translocates into the nucleus.[1][2][3]
-
Modulation of Gene Expression: Once in the nucleus, the complex modulates gene expression through two primary mechanisms:
-
Transactivation: The this compound-GR complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This binding typically upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.[1]
-
Transrepression: The monomeric this compound-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] By preventing these factors from binding to their DNA response elements, this compound suppresses the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and cell adhesion molecules.[1][4]
-
This dual action of upregulating anti-inflammatory proteins while simultaneously repressing pro-inflammatory mediators is central to this compound's potent anti-inflammatory and immunosuppressive effects.[2]
Caption: General signaling pathway of this compound.
Effects on Immune Cell Populations
This compound significantly alters the composition and function of immune cells involved in inflammatory dermatoses. Its actions lead to a reduction in the number and activity of several key immune cell types at the site of inflammation.
-
T-Lymphocytes: this compound has a profound impact on T-cell function. It suppresses the activity and proliferation of T-lymphocytes, which are central to the pathogenesis of many inflammatory skin conditions.[4] A key finding from a study on atopic dermatitis (AD) patients treated with this compound cream wet-wrap therapy revealed a significant shift in T-helper (Th) cell subsets. The treatment led to a marked decrease in Th2 cells, the primary drivers of allergic inflammation in AD, and a corresponding increase in Th1 and Th17 cells.[5] Furthermore, the population of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance, was significantly increased.[5] This rebalancing of T-cell populations is a critical aspect of its therapeutic effect.
-
Dendritic Cells and Macrophages: this compound inhibits the function of antigen-presenting cells like macrophages and dendritic cells.[4] This reduces the initiation and propagation of the immune response.
-
Eosinophils and Mast Cells: The drug leads to a decrease in the number of circulating eosinophils and mast cells, which are key effector cells in allergic reactions, contributing to symptoms like itching and swelling.[2]
Caption: this compound's effect on T-helper cell balance.
Modulation of Key Signaling Pathways
This compound's immunomodulatory effects are mediated through its influence on critical intracellular signaling cascades that regulate inflammation.
-
NF-κB Pathway: As previously mentioned, a primary mechanism of this compound is the inhibition of the NF-κB signaling pathway.[4] NF-κB is a master regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes. By preventing the nuclear translocation of NF-κB subunits, this compound effectively shuts down this major inflammatory cascade.[4]
-
MAPK Pathway: this compound has been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 MAPK pathway.[6] MAPKs are involved in the production of inflammatory cytokines and regulation of T-cell activity. For instance, studies have demonstrated that glucocorticoids can increase the expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates key MAPKs like p38 and ERK, leading to a reduction in the inflammatory response.[7]
Caption: Inhibition of NF-κB and MAPK pathways.
Quantitative Data Summary
The clinical efficacy and immunomodulatory effects of this compound have been quantified in several studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of this compound in Eczematous Dermatoses
| Study Population | Treatment Duration | Efficacy Outcome | Result | Citation |
| 302 patients with acute or chronic eczema | Mean of 25 days | Therapeutic Success (Cure + Improvement) | 96.69% | [8] |
| 200 patients with acute or chronic eczema | 20-30 days | Treatment Success | 91% | [9] |
| 569 patients with chronic eczematous dermatoses | Not specified | Overall Success Rate ('Good' to 'Very Good') | 85% | [10] |
| 60 patients with chronic generalized eczema | 14 days | Cure Rate (Group B: 20g/day) | 47.1% | [11][12] |
| 60 patients with chronic generalized eczema | 14 days | Effectiveness Rate (Group B: 20g/day) | 82.4% | [11][12] |
Table 2: Modulation of Immune Cells and Inflammatory Markers
| Study Population | Treatment | Parameter | Change | Citation |
| 2 patients with severe atopic dermatitis | This compound cream wet-wrap therapy | Th2 Cells | Significantly decreased (41.2% to 13.4%) | [5] |
| 2 patients with severe atopic dermatitis | This compound cream wet-wrap therapy | Th1 Cells | Significantly increased (23.3% to 43.7%) | [5] |
| 2 patients with severe atopic dermatitis | This compound cream wet-wrap therapy | Th17 Cells | Increased (2.3% to 4.8%) | [5] |
| 2 patients with severe atopic dermatitis | This compound cream wet-wrap therapy | Regulatory T-cells (Tregs) | Significantly increased (1.5% to 5.0%) | [5] |
| Patients with chronic eczema | This compound cream + Simiao pill | Serum Leukotriene B4 (LTB4) | Significantly lower than control group | [13] |
| Patients with chronic eczema | This compound cream + Simiao pill | Serum Thymic Stromal Lymphopoietin (TSLP) | Significantly lower than control group | [13] |
| 60 patients with chronic generalized eczema | This compound cream (20g or 30g daily for 14 days) | Serum Cortisol | Significantly reduced | [11][12] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the immunomodulatory effects of this compound.
Clinical Trial for Efficacy and Safety Assessment
This protocol is a composite based on methodologies from multiple clinical studies.[9][11][12]
Objective: To evaluate the efficacy and safety of 0.05% this compound cream in patients with chronic eczematous dermatoses.
Methodology:
-
Patient Recruitment: Enroll a cohort of patients with a confirmed diagnosis of chronic eczema, meeting specific inclusion and exclusion criteria (e.g., age, disease severity, lesion area).
-
Baseline Assessment: At baseline (Day 0), record patient demographics, disease history, and assess disease severity using standardized scoring systems such as the Eczema Area and Severity Index (EASI) and Investigator's Global Assessment (IGA). Collect blood samples for baseline inflammatory marker analysis (e.g., serum cortisol, LTB4, TSLP).
-
Treatment Protocol: Patients are instructed to apply a standardized amount of 0.05% this compound cream to the affected areas twice daily for a predefined period (e.g., 14 to 30 days).
-
Follow-up Visits: Conduct follow-up assessments at specified intervals (e.g., Day 7, Day 14, Day 30). At each visit, re-evaluate EASI and IGA scores, and record any adverse events.
-
Outcome Measures:
-
Primary Efficacy: The percentage change in EASI score from baseline to the end of treatment. Therapeutic success is often defined as a certain percentage reduction in the severity score or achieving a specific IGA score (e.g., 'clear' or 'almost clear').
-
Safety: Monitor and document all local and systemic adverse events. For studies assessing systemic absorption, measure serum cortisol levels at baseline and subsequent visits to evaluate hypothalamic-pituitary-adrenal (HPA) axis suppression.[11][12]
-
-
Data Analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare pre- and post-treatment scores and to analyze differences between any defined treatment groups.
Caption: Workflow for a typical clinical trial of this compound.
Immune Cell Profiling by Single-Cell RNA Sequencing (scRNA-seq)
This protocol is based on the study investigating immune cell changes in atopic dermatitis patients.[5]
Objective: To characterize the changes in peripheral blood immune cell populations and their gene expression profiles before and after this compound treatment.
Methodology:
-
Sample Collection: Collect peripheral blood samples from patients with severe atopic dermatitis before the start of treatment and after a specified period of this compound therapy (e.g., wet-wrap therapy).
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from the whole blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Single-Cell Suspension Preparation: Prepare a high-viability single-cell suspension of the isolated PBMCs.
-
scRNA-seq Library Preparation: Generate single-cell libraries using a commercial platform (e.g., 10x Genomics Chromium). This involves partitioning single cells with barcoded gel beads in emulsion, followed by reverse transcription, cDNA amplification, and library construction.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Pre-processing: Align raw sequencing reads to the human reference genome, and generate a cell-by-gene count matrix.
-
Quality Control: Filter out low-quality cells and genes.
-
Clustering and Cell Type Identification: Perform dimensionality reduction (e.g., PCA, UMAP) and unsupervised clustering to identify different immune cell populations. Assign cell identities (e.g., Th1, Th2, Th17, Tregs, B cells) based on the expression of canonical marker genes.
-
Differential Analysis: Compare the proportions of each cell type before and after treatment. Perform differential gene expression analysis within each cell cluster to identify genes and pathways modulated by this compound treatment.
-
In Vitro Glucocorticoid Receptor Activation Assay
This protocol is based on the methodology used to demonstrate specific GR activation in human lens epithelial cells, adaptable for immune cells.[7]
Objective: To quantify the specific activation of the glucocorticoid receptor by this compound in an immune cell line (e.g., Jurkat T-cells).
Methodology:
-
Cell Culture: Culture the selected immune cell line under standard conditions.
-
Transfection: Transfect the cells with a reporter plasmid containing multiple glucocorticoid response elements (GREs) upstream of a luciferase reporter gene (pGRE-Luc). Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Treatment: After transfection, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO), a positive control (e.g., Dexamethasone), and a GR antagonist (e.g., RU-486) to confirm specificity.
-
Luciferase Assay: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the vehicle control to determine the level of GR-mediated gene transcription induced by this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. What is the mechanism of Halobetasol Propionate? [synapse.patsnap.com]
- 5. Immune Cell Profiling of Atopic Dermatitis Patients Before and After Treatment with this compound Cream Wet-Wrap Therapy by Single-Cell Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halofuginone inhibits NF-kappaB and p38 MAPK in activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. jcadonline.com [jcadonline.com]
- 9. researchgate.net [researchgate.net]
- 10. An overview of international clinical trials with this compound ointment in chronic eczematous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound cream combined with Simiao pill on the therapeutic effect and expression of serum leukotriene B4 (LTB4) and thymic stromal lymphopoietin (TSLP) in patients with eczema, and the factors influencing its clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Halometasone in Novel Disease Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halometasone is a potent, tri-halogenated synthetic corticosteroid with well-established anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Traditionally used in dermatology for the treatment of various eczematous dermatoses and psoriasis, its mechanism of action, centered around the glucocorticoid receptor (GR), suggests a broader potential for therapeutic intervention in other inflammatory conditions.[2][3][4] This technical guide explores the preliminary investigation of this compound in novel disease models, moving beyond its conventional topical applications. The focus will be on providing a foundational understanding of its core mechanisms, detailed experimental protocols for its evaluation in new therapeutic areas, and a framework for assessing its potential efficacy through quantitative data analysis.
Core Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through several mechanisms:
-
Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 and IκBα (an inhibitor of NF-κB).[2][4][5]
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][7][8][9][10] This interaction does not involve direct DNA binding by the GR but rather protein-protein interactions that prevent these transcription factors from activating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]
This dual action of transactivation and transrepression results in a powerful suppression of the inflammatory cascade, making this compound a candidate for diseases where inflammation is a key pathological driver.
Novel Disease Model: Inflammatory Bowel Disease (IBD)
Given this compound's high potency and topical activity, a logical extension of its application is in inflammatory conditions of mucosal surfaces. Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, presents a compelling novel disease model. The rationale lies in the potential for localized delivery (e.g., via enema) to the inflamed colonic mucosa, maximizing therapeutic effect while minimizing systemic absorption and associated side effects, a principle that has been successfully applied to other potent corticosteroids like budesonide.[3][4][11][12][13][14][15][16][17]
Experimental Protocol: In Vivo Murine Model of DSS-Induced Colitis
This protocol describes the induction of colitis in mice using dextran sulfate sodium (DSS) and subsequent treatment with this compound to evaluate its anti-inflammatory efficacy.
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: 1 week under standard laboratory conditions.
2. Induction of Colitis:
-
Administer 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in drinking water ad libitum for 7 days.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
3. Treatment Protocol:
-
Randomly divide mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline enema)
-
This compound (e.g., 0.1, 0.5, 1.0 mg/kg, administered as a rectal enema once daily)
-
Positive control (e.g., Budesonide enema, 2 mg/kg)
-
-
Initiate treatment on day 3 post-DSS induction and continue until day 7.
4. Efficacy Assessment:
-
Disease Activity Index (DAI): Score daily based on weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: On day 8, sacrifice mice, collect colonic tissue, and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity, extent, and crypt damage.
-
Myeloperoxidase (MPO) Activity: Homogenize a section of the colon to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Homogenize another section of the colon for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the proposed in vivo study, based on expected outcomes from potent corticosteroid treatment in similar models.
Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Day 3 DAI (Mean ± SEM) | Day 5 DAI (Mean ± SEM) | Day 7 DAI (Mean ± SEM) |
| Vehicle Control | - | 1.5 ± 0.2 | 3.8 ± 0.4 | 5.5 ± 0.6 |
| This compound | 0.1 | 1.4 ± 0.2 | 3.2 ± 0.3 | 4.1 ± 0.5 |
| This compound | 0.5 | 1.5 ± 0.3 | 2.5 ± 0.2 | 2.8 ± 0.3 |
| This compound | 1.0 | 1.6 ± 0.2 | 1.8 ± 0.1 | 1.5 ± 0.2 |
| Budesonide | 2.0 | 1.5 ± 0.2 | 2.1 ± 0.2 | 1.9 ± 0.3 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Table 2: Histological Score and Myeloperoxidase (MPO) Activity in Colonic Tissue
| Treatment Group | Dose (mg/kg) | Histological Score (Mean ± SEM) | MPO Activity (U/g tissue; Mean ± SEM) |
| Vehicle Control | - | 10.2 ± 0.8 | 5.2 ± 0.6 |
| This compound | 0.1 | 8.1 ± 0.7 | 4.1 ± 0.5 |
| This compound | 0.5 | 5.5 ± 0.5 | 2.8 ± 0.3 |
| This compound | 1.0 | 3.2 ± 0.4 | 1.5 ± 0.2 |
| Budesonide | 2.0 | 4.1 ± 0.6 | 2.1 ± 0.4 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Table 3: Colonic Pro-inflammatory Cytokine Levels
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein; Mean ± SEM) | IL-6 (pg/mg protein; Mean ± SEM) | IL-1β (pg/mg protein; Mean ± SEM) |
| Vehicle Control | - | 150.4 ± 12.1 | 250.6 ± 20.5 | 180.2 ± 15.3 |
| This compound | 0.1 | 125.2 ± 10.5 | 210.3 ± 18.2 | 155.4 ± 13.1 |
| This compound | 0.5 | 80.6 ± 7.8 | 135.8 ± 11.9 | 95.7 ± 8.6 |
| This compound | 1.0 | 45.3 ± 5.1 | 70.2 ± 6.5 | 50.1 ± 4.9*** |
| Budesonide | 2.0 | 60.1 ± 6.9 | 95.4 ± 9.1 | 72.8 ± 7.0 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol details an in vitro assay to determine the direct anti-inflammatory effects of this compound on immune cells.
1. Cell Culture:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors, or a monocytic cell line like THP-1.
-
Culture Conditions: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.
2. Stimulation and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
3. Cytokine Measurement:
-
After 24 hours of incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits or a multiplex bead-based assay.
4. Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for this compound for the inhibition of each cytokine.
Conclusion
The potent anti-inflammatory mechanism of this compound, mediated through the glucocorticoid receptor signaling pathway, provides a strong rationale for its investigation in novel disease models beyond dermatology. Inflammatory Bowel Disease serves as a prime example where localized delivery of a high-potency corticosteroid could offer significant therapeutic benefits with an improved safety profile. The detailed in vivo and in vitro protocols provided in this guide offer a robust framework for the preliminary investigation of this compound's efficacy in such models. The presented data tables and workflows are intended to guide researchers in structuring their experiments and analyzing the outcomes. Further research into these and other potential applications is warranted to fully explore the therapeutic breadth of this compound.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-kappaB and AP-1 connection: mechanism of NF-kappaB-dependent regulation of AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of AP-1, NF-kappaB and ROS/NOS in skin carcinogenesis: the JB6 model is predictive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Twice-daily Budesonide 2-mg Foam Induces Complete Mucosal Healing in Patients with Distal Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Budesonide enema for the treatment of active, distal ulcerative colitis and proctitis: a dose-ranging study. U.S. Budesonide enema study group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of budesonide and probiotics enemas on the colonic mucosa of rats with experimental colitis | Acta cir. bras;22(1): 34-38, Jan.-Feb. 2007. graf, tab, ilus | LILACS | VETINDEX [pesquisa.bvsalud.org]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. About budesonide rectal foam and enemas - NHS [nhs.uk]
- 17. taylorfrancis.com [taylorfrancis.com]
Methodological & Application
Halometasone In Vitro Assay Protocols: Application Notes for Researchers
Introduction
Halometasone is a potent synthetic tri-halogenated corticosteroid designed for topical application. It exhibits pronounced anti-inflammatory, antiexudative, antiepidermoplastic, antiallergic, and antipruritic properties. These effects are primarily mediated through its interaction with intracellular glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory and immune responses. This document provides detailed protocols for a panel of in vitro assays relevant to the preclinical characterization of this compound, offering researchers and drug development professionals a guide to assessing its potency and mechanism of action.
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-receptor complex can either directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to activate transcription of anti-inflammatory genes, or it can interfere with the activity of other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.
Figure 1: Glucocorticoid Receptor Signaling Pathway.
Application Note 1: Glucocorticoid Receptor Binding Affinity Assay
Objective: To determine the binding affinity of this compound to the human glucocorticoid receptor (GR) using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-Dexamethasone) for binding to the GR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) can be calculated.
Experimental Protocol:
-
Receptor Preparation:
-
Use commercially available purified human recombinant GR or prepare a cytosolic fraction from cells or tissues known to express the GR (e.g., human keratinocytes).
-
Homogenize cells or tissues in an ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 20 mM sodium molybdate, and protease inhibitors).
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosolic fraction containing the GR.
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of this compound and a reference standard (e.g., unlabeled Dexamethasone) in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Cytosolic receptor preparation
-
A fixed concentration of [³H]-Dexamethasone (typically at or below its Kd).
-
Varying concentrations of this compound or unlabeled Dexamethasone.
-
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled Dexamethasone.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation and Detection:
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.
-
For the charcoal method, add a charcoal suspension, incubate briefly, and centrifuge to pellet the charcoal with the free radioligand.
-
For the filtration method, rapidly filter the incubation mixture through a filter plate and wash with ice-cold buffer.
-
Measure the radioactivity of the bound fraction (supernatant in the charcoal method or the filter in the filtration method) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for Glucocorticoid Receptor Binding Assay.
Data Presentation:
| Compound | Relative Binding Affinity (RBA)a | Ki (nM) |
| Dexamethasone | 100 | Data not available |
| This compound | Data not available | Data not available |
| Mometasone Furoate | ~2200 | Data not available |
| Fluticasone Propionate | ~1800 | Data not available |
aRelative Binding Affinity is often expressed relative to Dexamethasone (set at 100).
Application Note 2: Anti-Inflammatory Activity in Human Keratinocytes
Objective: To evaluate the anti-inflammatory efficacy of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in stimulated human keratinocytes.
Principle: Human keratinocytes, such as the HaCaT cell line, can be stimulated to produce pro-inflammatory cytokines by agents like lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ). The anti-inflammatory activity of this compound is assessed by its ability to reduce the secretion of these cytokines into the cell culture medium.
Experimental Protocol:
-
Cell Culture:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 24-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M) or a vehicle control for 1-2 hours.
-
After pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL or a combination of TNF-α and IFN-γ at 10 ng/mL each) to the wells.
-
Include a negative control (cells with vehicle only) and a positive control (cells with stimulus and vehicle).
-
Incubate the plates for a suitable period (e.g., 24 hours) to allow for cytokine production and secretion.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the stimulated control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine production) from the curve using non-linear regression analysis.
-
Figure 3: Workflow for Cytokine Inhibition Assay in HaCaT Cells.
Data Presentation:
| Cytokine | This compound IC50 (nM) | Dexamethasone IC50 (nM) |
| TNF-α | Data not available | Example: ~1-10 |
| IL-6 | Data not available | Example: ~0.1-5 |
Application Note 3: Antiproliferative Activity in Human Keratinocytes
Objective: To assess the antiproliferative effect of this compound on human keratinocytes.
Principle: Corticosteroids can inhibit the proliferation of keratinocytes, which is a beneficial effect in hyperproliferative skin diseases like psoriasis. This assay measures the effect of this compound on the viability and proliferation of HaCaT cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol:
-
Cell Culture:
-
Culture HaCaT cells as described in Application Note 2.
-
Seed the cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment.
-
-
Treatment:
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) or a vehicle control.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits cell proliferation by 50%) from the dose-response curve.
-
Figure 4: Workflow for Antiproliferation Assay in HaCaT Cells.
Data Presentation:
| Compound | Antiproliferative IC50 (µM) on HaCaT cells |
| This compound | Data not available |
| Betamethasone dipropionate | Example: ~10-50 |
| Clobetasol propionate | Example: ~20-60 |
Application Note 4: Anti-Inflammatory Evaluation in a Reconstructed Human Epidermis (RHE) Model
Objective: To evaluate the anti-inflammatory effects of topically applied this compound in a more physiologically relevant 3D human skin model.
Principle: Reconstructed human epidermis (RHE) models consist of normal human keratinocytes cultured to form a multilayered, differentiated epidermis that mimics the barrier function of human skin. These models can be used to assess the efficacy of topical formulations in a setting that more closely resembles in vivo conditions.
Experimental Protocol:
-
RHE Model Culture:
-
Obtain commercially available RHE kits (e.g., EpiDerm™, SkinEthic™ RHE).
-
Culture the RHE tissues at the air-liquid interface according to the manufacturer's instructions.
-
-
Topical Application and Inflammation Induction:
-
Prepare a formulation of this compound (e.g., in a cream or ointment base) and a vehicle control.
-
Topically apply a defined amount of the this compound formulation or vehicle to the surface of the RHE.
-
After a suitable pre-incubation period (e.g., 1-2 hours), induce inflammation by adding a pro-inflammatory stimulus (e.g., LPS, TNF-α/IFN-γ, or a phorbol ester like TPA) to the culture medium beneath the RHE tissue.
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
Cytokine Release: Collect the culture medium and measure the levels of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) by ELISA.
-
Gene Expression Analysis: Harvest the RHE tissue, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of inflammatory genes.
-
Histology and Immunohistochemistry: Fix the RHE tissue in formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining to assess morphological changes. Perform immunohistochemistry for markers of inflammation and proliferation (e.g., Ki67).
-
-
Data Analysis:
-
Compare the levels of cytokine release, gene expression, and histological changes between the this compound-treated, vehicle-treated, and untreated control groups.
-
Quantify the reduction in inflammatory markers in the this compound-treated group compared to the vehicle-treated inflamed group.
-
Figure 5: Workflow for Anti-Inflammatory Assay in an RHE Model.
Data Presentation:
| Endpoint | Expected Outcome with this compound Treatment |
| Cytokine Secretion (e.g., IL-1α, IL-8) | Significant reduction compared to vehicle control. |
| Inflammatory Gene Expression (e.g., TNF-α, IL-6) | Downregulation of mRNA levels. |
| Histological Changes | Reduction in epidermal thickness and inflammatory cell infiltrate (if present in the model). |
| Proliferation Marker (e.g., Ki67) | Decreased expression in the basal layer. |
The in vitro assays described in these application notes provide a comprehensive framework for characterizing the pharmacological activity of this compound. These protocols allow for the quantitative assessment of its glucocorticoid receptor binding affinity, anti-inflammatory efficacy, and antiproliferative effects in relevant cell and tissue models. While specific quantitative data for this compound in some of these assays are not widely published, the provided methodologies offer a robust approach for researchers to generate such data and further elucidate the therapeutic potential of this potent topical corticosteroid.
Application Notes and Protocols: Development of a Halometasone-Based 3D Skin Model for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) skin models have emerged as invaluable tools in dermatological research, offering a more physiologically relevant platform for studying skin biology and testing therapeutic interventions compared to traditional 2D cell cultures.[1][2][3] These models mimic the complex architecture of human skin, comprising both dermal and epidermal layers, and allow for the investigation of cellular interactions and responses to various stimuli in a controlled in vitro environment.[1][4] Halometasone, a potent topical corticosteroid, is widely used in the treatment of inflammatory skin conditions such as eczema and psoriasis due to its anti-inflammatory, immunosuppressive, and antipruritic properties.[5][6][7] This document provides detailed application notes and protocols for the development and characterization of a this compound-based 3D skin model. This model can serve as a robust platform for efficacy and safety testing of this compound and other topical corticosteroids, as well as for studying the molecular mechanisms underlying their therapeutic effects.
Mechanism of Action of this compound
This compound exerts its effects by binding to cytoplasmic glucocorticoid receptors.[8] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[5][8] This leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory mediators, including cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[5][8] By inhibiting these inflammatory pathways, this compound reduces inflammation, suppresses the local immune response, and alleviates symptoms like itching and redness.[8][9]
Experimental Protocols
Protocol 1: Construction of a Full-Thickness 3D Skin Model
This protocol describes the generation of a full-thickness human skin model consisting of a dermal equivalent and a stratified epidermis.[10]
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Primary Human Epidermal Keratinocytes (HEKs)
-
Fibroblast growth medium
-
Keratinocyte growth medium
-
Collagen Type I, rat tail
-
Cell culture inserts (e.g., Millicell®)
-
12-well plates
Procedure:
-
Dermal Equivalent Preparation:
-
Culture HDFs in fibroblast growth medium.
-
Prepare a collagen gel solution containing HDFs. A typical concentration is 1 x 10^5 cells/mL in a 2 mg/mL collagen solution.
-
Pipette the HDF-collagen suspension into cell culture inserts placed in a 12-well plate.
-
Allow the gel to polymerize at 37°C for 1-2 hours.
-
Add fibroblast growth medium to the outer well and inside the insert to keep the dermal equivalent submerged.
-
Culture for 5-7 days, changing the medium every 2-3 days.
-
-
Epidermal Layer Seeding:
-
Culture HEKs in keratinocyte growth medium.
-
Once the dermal equivalents are contracted and stable, remove the medium from inside the inserts.
-
Seed HEKs onto the surface of the dermal equivalent at a density of 5 x 10^5 cells/insert.
-
Add keratinocyte growth medium to the outer well and a small amount inside the insert to keep the cells moist.
-
Culture for 24-48 hours to allow for cell attachment.
-
-
Air-Liquid Interface Culture:
-
Aspirate the medium from inside the insert to expose the epidermal layer to air.
-
Add keratinocyte growth medium to the outer well, ensuring the medium level reaches the bottom of the insert membrane.
-
Culture at the air-liquid interface for 10-14 days to allow for epidermal stratification and differentiation. Change the medium every 2-3 days.
-
Protocol 2: this compound Treatment and Induction of Inflammation
This protocol details the application of this compound and the subsequent induction of an inflammatory response.
Materials:
-
Mature 3D skin models
-
This compound solution/cream
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or a cytokine cocktail of TNF-α and IL-1β)
-
Phosphate-buffered saline (PBS)
Procedure:
-
This compound Application:
-
Prepare different concentrations of this compound in a suitable vehicle (e.g., ethanol or a cream base).
-
Topically apply a defined volume of the this compound preparation or vehicle control to the surface of the 3D skin models.
-
Incubate for a predetermined time (e.g., 24 hours) to allow for drug penetration.
-
-
Induction of Inflammation:
-
After the pre-treatment period, add the inflammatory stimulus to the culture medium.
-
Incubate for a specified duration (e.g., 24-48 hours) to induce an inflammatory response.
-
Protocol 3: Assessment of Cell Viability
This protocol uses the MTT assay to assess the cytotoxicity of this compound on the 3D skin models.[4][11][12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Isopropanol or DMSO
-
96-well plate reader
Procedure:
-
After treatment, wash the 3D skin models with PBS.
-
Transfer the models to a new well plate containing MTT solution.
-
Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Extract the formazan crystals by incubating the models in isopropanol or DMSO.
-
Measure the absorbance of the solution at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Cytokine Analysis
This protocol describes the measurement of pro-inflammatory cytokine release into the culture medium using ELISA or a multiplex bead-based assay (e.g., Luminex).[13][14][15]
Materials:
-
Culture medium collected from 3D skin models
-
ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α) or a multiplex cytokine assay kit
-
Plate reader for ELISA or a Luminex instrument
Procedure:
-
Collect the culture medium from the outer wells of the 3D skin models at the end of the treatment period.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions.
-
Quantify the concentration of cytokines in each sample based on a standard curve.
Protocol 5: Histological Analysis
This protocol outlines the preparation of the 3D skin models for histological examination to assess tissue morphology.[1][3][16]
Materials:
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Hematoxylin and Eosin (H&E) stains
-
Microtome
-
Microscope
Procedure:
-
Fix the 3D skin models in 4% PFA or 10% formalin overnight.
-
Dehydrate the samples through a graded series of ethanol.
-
Clear the samples in xylene.
-
Embed the samples in paraffin wax.
-
Section the paraffin blocks into 5-7 µm thick sections using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E to visualize the tissue structure.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a microscope to assess epidermal thickness, stratification, and cellular morphology.
Protocol 6: Gene Expression Analysis by qPCR
This protocol describes the analysis of gene expression changes in response to this compound treatment using quantitative real-time PCR (qPCR).[17][18][19][20]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., IL6, TNF, FLG, LOR) and a housekeeping gene (e.g., GAPDH, B2M)
-
qPCR instrument
Procedure:
-
Harvest the 3D skin models and homogenize them.
-
Extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experiments.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | 0 | 100 ± 5.2 |
| This compound | 0.1 | 98.5 ± 4.8 |
| This compound | 1 | 95.2 ± 6.1 |
| This compound | 10 | 92.8 ± 5.5 |
| Positive Control (e.g., Triton X-100) | N/A | 15.3 ± 2.9 |
Table 2: Pro-inflammatory Cytokine Secretion (ELISA/Luminex)
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control (Unstimulated) | 25.4 ± 3.1 | 150.2 ± 12.5 | 10.8 ± 2.3 |
| Vehicle Control + LPS | 850.6 ± 75.3 | 2500.1 ± 210.8 | 350.4 ± 30.1 |
| This compound (1 µM) + LPS | 325.2 ± 40.7 | 1100.5 ± 98.4 | 120.9 ± 15.6 |
| This compound (10 µM) + LPS | 150.8 ± 25.1 | 650.9 ± 55.2 | 55.3 ± 8.9 |
Table 3: Epidermal Thickness (Histological Analysis)
| Treatment Group | Epidermal Thickness (µm) |
| Vehicle Control (Unstimulated) | 85.3 ± 7.2 |
| Vehicle Control + LPS | 120.5 ± 10.8 |
| This compound (1 µM) + LPS | 95.1 ± 8.5 |
| This compound (10 µM) + LPS | 88.7 ± 7.9 |
Table 4: Relative Gene Expression (qPCR)
| Treatment Group | Relative IL6 mRNA Expression | Relative TNF mRNA Expression | Relative FLG mRNA Expression |
| Vehicle Control (Unstimulated) | 1.0 | 1.0 | 1.0 |
| Vehicle Control + LPS | 15.2 ± 2.1 | 12.8 ± 1.9 | 0.4 ± 0.1 |
| This compound (1 µM) + LPS | 5.6 ± 0.8 | 4.9 ± 0.7 | 0.8 ± 0.2 |
| This compound (10 µM) + LPS | 2.1 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.1 |
Conclusion
The development and characterization of a this compound-based 3D skin model provide a powerful in vitro system for studying the efficacy and mechanisms of action of topical corticosteroids. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and utilize this model in their research. By integrating multiple analytical endpoints, this model can yield valuable data on the anti-inflammatory, antiproliferative, and other cellular effects of this compound, thereby facilitating the pre-clinical evaluation of dermatological therapies.
References
- 1. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alcyomics.com [alcyomics.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. jcadonline.com [jcadonline.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 10. jove.com [jove.com]
- 11. Three-dimensional (3D) skin models as in-vitro test systems - Fraunhofer IGB [igb.fraunhofer.de]
- 12. Cell Viability for 3D Cell Culture Models [visikol.com]
- 13. Maximizing Accuracy in Cytokine Analysis: Comparing Luminex and ELISA Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. evetechnologies.com [evetechnologies.com]
- 16. Frontiers | Three-dimensional model of normal human dermal tissue using serial tissue sections [frontiersin.org]
- 17. straticell.com [straticell.com]
- 18. Gene Profiling of a 3D Psoriatic Skin Model Enriched in T Cells: Downregulation of PTPRM Promotes Keratinocyte Proliferation through Excessive ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic Fluocinolone Acetonide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
Application Notes and Protocols: Halometasone In Vitro Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: Halometasone is a high-potency synthetic tri-halogenated corticosteroid primarily used for the topical treatment of various inflammatory dermatological conditions, including eczema and psoriasis.[1][2] Like other glucocorticoids, its therapeutic effects stem from its profound anti-inflammatory, immunosuppressive, and anti-proliferative actions.[2] The mechanism of action involves binding to intracellular glucocorticoid receptors (GR), which subsequently modulate the transcription of a wide array of genes involved in the inflammatory cascade.[1]
This document provides a comprehensive guide for the in vitro evaluation of this compound using cell culture models. It includes detailed protocols for assessing cytotoxicity, anti-inflammatory efficacy, and the underlying mechanism of action, along with illustrative data and diagrams to guide the experimental design.
Mechanism of Action: Key Signaling Pathways
This compound exerts its effects by modulating several key signaling pathways. Upon diffusing into the cell, it binds to the cytosolic Glucocorticoid Receptor (GR), which is part of a multiprotein complex. This binding causes the dissociation of chaperone proteins, allowing the this compound-GR complex to translocate into the nucleus.[1][3][4] In the nucleus, it primarily acts through two genomic mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction recruits co-activators, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 (Annexin A1) and MAPK Phosphatase-1 (MKP-1/DUSP1).[1][4]
-
Transrepression: The activated GR monomer can interfere with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[4] This "tethering" mechanism prevents these pro-inflammatory factors from binding to their DNA response elements, thereby repressing the expression of cytokines, chemokines, and adhesion molecules.[4][5]
The primary signaling pathways modulated by this compound are the Glucocorticoid Receptor (GR) pathway, and through it, the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. EFFICACY AND SAFETY OF TOPICAL this compound IN ECZEMATOUS DERMATOSES IN INDIAN POPULATION: AN OPEN LABEL, NONCOMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Evaluating Halometasone Efficacy in Murine Models of Allergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for assessing the therapeutic efficacy of Halometasone in well-established murine models of allergic contact dermatitis (ACD). This compound is a potent topical corticosteroid that exerts its anti-inflammatory effects by binding to glucocorticoid receptors, which in turn modulates the transcription of genes involved in inflammatory pathways.[1] This protocol outlines the induction of ACD using Oxazolone and 2,4-Dinitrofluorobenzene (DNFB), methods for clinical and biophysical assessment, and procedures for histological and molecular analysis of skin inflammation.
Key Signaling Pathways in Allergic Contact Dermatitis
The inflammatory cascade in allergic contact dermatitis is largely mediated by the activation of the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines. Glucocorticoids, like this compound, exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to suppress the expression of these inflammatory mediators.
Caption: Signaling pathways in ACD and this compound's mechanism of action.
Experimental Workflow
A typical study to evaluate the efficacy of this compound involves sensitization and challenge phases to induce allergic contact dermatitis, followed by treatment and subsequent analysis of various endpoints.
Caption: Overview of the experimental workflow for testing this compound efficacy.
Experimental Protocols
Animal Models of Allergic Contact Dermatitis (ACD)
1.1. Oxazolone-Induced ACD
This model induces a predominantly Th2-mediated inflammatory response.
-
Animals: BALB/c mice (female, 6-8 weeks old).
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 50 µL of 2% oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) in acetone to the shaved abdomen.
-
-
Challenge (Day 5-7):
-
Measure the baseline ear thickness of both ears using a digital micrometer.
-
Apply 20 µL of 1% oxazolone in acetone to both the inner and outer surfaces of the right ear. The left ear serves as a vehicle control.
-
1.2. 2,4-Dinitrofluorobenzene (DNFB)-Induced ACD
This model elicits a Th1-dominant inflammatory reaction.
-
Animals: C57BL/6 mice (female, 6-8 weeks old).
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 25 µL of 0.5% DNFB in a 4:1 acetone:olive oil vehicle to the shaved abdomen.
-
-
Challenge (Day 5):
-
Measure the baseline ear thickness of both ears.
-
Apply 20 µL of 0.2% DNFB in a 4:1 acetone:olive oil vehicle to the right ear. The left ear receives the vehicle alone.
-
This compound Treatment Protocol
-
Test Article: this compound 0.05% cream.
-
Vehicle Control: The cream base without this compound.
-
Positive Control: A reference topical corticosteroid (e.g., Dexamethasone 0.1% cream).
-
Application:
-
Beginning 2 hours after the challenge, and twice daily thereafter for 2-3 days, topically apply a thin layer (approximately 20 mg) of this compound cream, vehicle control, or positive control to the entire surface of the right ear.
-
Gently rub the cream into the skin.
-
Efficacy Assessment
3.1. Clinical Assessment of Inflammation
-
Ear Swelling (Edema):
-
Measure the ear thickness of both ears 24 and 48 hours after the challenge using a digital micrometer.
-
Calculate the change in ear thickness: Δ Ear Thickness = (Thickness at 24/48h) - (Baseline Thickness).
-
-
Erythema Scoring:
-
Visually score the redness of the challenged ear at 24 and 48 hours post-challenge using the following scale:
-
0 = No erythema
-
1 = Slight erythema
-
2 = Moderate erythema
-
3 = Severe erythema
-
-
3.2. Transepidermal Water Loss (TEWL)
-
Measure TEWL on the surface of the challenged ear at 24 and 48 hours post-challenge using a TEWL meter according to the manufacturer's instructions. An increase in TEWL indicates impaired skin barrier function.
3.3. Histopathological Analysis
-
At 48 hours post-challenge, euthanize the mice and collect the ears.
-
Fix the ear tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue (5 µm) and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for the following parameters:
-
Epidermal Hyperplasia: 0 (normal) to 3 (severe thickening).
-
Spongiosis and Edema: 0 (absent) to 3 (severe).
-
Inflammatory Cell Infiltration: 0 (none) to 3 (dense infiltrate).
-
3.4. Cytokine Profiling (ELISA)
-
At 48 hours post-challenge, collect ear tissue and homogenize in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
3.5. Western Blot Analysis of Signaling Proteins
-
Extract total protein from ear tissue as described for ELISA.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and p38 MAPK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Ear Swelling and Erythema
| Treatment Group | Δ Ear Thickness (mm) at 24h (Mean ± SEM) | Δ Ear Thickness (mm) at 48h (Mean ± SEM) | Erythema Score at 24h (Mean ± SEM) | Erythema Score at 48h (Mean ± SEM) |
| Naive Control | ||||
| Vehicle Control | ||||
| This compound (0.05%) | ||||
| Positive Control |
Table 2: Effect of this compound on Transepidermal Water Loss (TEWL)
| Treatment Group | TEWL (g/h/m²) at 24h (Mean ± SEM) | TEWL (g/h/m²) at 48h (Mean ± SEM) |
| Naive Control | ||
| Vehicle Control | ||
| This compound (0.05%) | ||
| Positive Control |
Table 3: Histopathological Scores
| Treatment Group | Epidermal Hyperplasia (Mean ± SEM) | Spongiosis & Edema (Mean ± SEM) | Inflammatory Infiltrate (Mean ± SEM) | Total Score (Mean ± SEM) |
| Naive Control | ||||
| Vehicle Control | ||||
| This compound (0.05%) | ||||
| Positive Control |
Table 4: Cytokine Levels in Skin Tissue
| Treatment Group | TNF-α (pg/mg protein) (Mean ± SEM) | IL-1β (pg/mg protein) (Mean ± SEM) | IL-6 (pg/mg protein) (Mean ± SEM) |
| Naive Control | |||
| Vehicle Control | |||
| This compound (0.05%) | |||
| Positive Control |
Table 5: Relative Protein Expression of p-NF-κB and p-p38 MAPK
| Treatment Group | p-NF-κB / Total NF-κB (Fold Change vs. Vehicle) | p-p38 MAPK / Total p38 MAPK (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (0.05%) | ||
| Positive Control |
Conclusion
This comprehensive protocol provides a robust framework for the preclinical evaluation of this compound's efficacy in animal models of allergic contact dermatitis. By employing a multi-faceted approach that includes clinical, biophysical, histological, and molecular analyses, researchers can obtain a thorough understanding of this compound's anti-inflammatory properties and its mechanism of action in mitigating skin inflammation.
References
Application Note: Evaluating the Anti-Inflammatory Efficacy of Halometasone using an In Vitro Cytokine Release Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytokine Release Syndrome (CRS), a systemic inflammatory response triggered by an excessive release of pro-inflammatory cytokines, is a significant concern in various pathological conditions and a potential adverse effect of certain immunotherapies.[1] Corticosteroids are a class of potent anti-inflammatory drugs frequently used to manage CRS.[2] Halometasone, a high-potency synthetic corticosteroid, exerts its anti-inflammatory effects by binding to the intracellular glucocorticoid receptor (GR).[3] This complex then translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response, notably by suppressing the expression of pro-inflammatory cytokines.[3][4]
This application note provides a detailed protocol for an in vitro cytokine release assay (CRA) to evaluate the efficacy of this compound in inhibiting the release of key pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). This assay serves as a valuable tool for researchers and drug development professionals to quantify the immunosuppressive activity of this compound and other potential anti-inflammatory compounds.
Signaling Pathway of this compound Action
This compound, being a lipophilic molecule, readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex.[2][5] Upon binding, the GR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus.[3][5] In the nucleus, the this compound-GR complex acts as a transcription factor. It can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, a process termed transactivation, leading to the increased expression of anti-inflammatory proteins.[4][5] More critically for its role in suppressing cytokine release, the complex can interact with other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression.[4] This interaction, known as transrepression, leads to the inhibition of the transcription of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[3][4]
References
- 1. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Th1 cytokines TNF-α and IFN-γ promote corticosteroid resistance in developing human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Halometasone Skin Penetration
Introduction
Halometasone is a potent synthetic tri-halogenated corticosteroid designed for topical application, exhibiting pronounced anti-inflammatory, antiallergic, and antipruritic properties.[1] It is widely prescribed for inflammatory skin conditions such as eczema and psoriasis.[1] The efficacy and safety of topical corticosteroids like this compound are intrinsically linked to their penetration into and permeation through the skin. Assessing the extent and rate of this process is critical during drug development to optimize formulation, predict therapeutic outcomes, and evaluate systemic absorption risk.[2]
This document provides detailed application notes and experimental protocols for the primary methods used to assess the skin penetration of this compound. These methods are broadly categorized into in vitro, ex vivo, and in vivo techniques, each offering unique insights into the dermatopharmacokinetics of the drug.
In Vitro & Ex Vivo Skin Permeation using Franz Diffusion Cells
Application Note:
The Franz diffusion cell is the "gold-standard" in vitro tool for evaluating the skin permeation and penetration of topical drugs.[3] This system consists of a donor chamber, where the this compound formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions.[4] The two chambers are separated by a membrane.[4] For dermatological studies, excised human or animal skin is the most relevant membrane, making this an ex vivo model.[5] Porcine (pig) skin is often used as a surrogate for human skin due to its anatomical and physiological similarities.[6] The assay allows for the quantification of this compound that permeates through the skin over time, providing key parameters such as flux (permeation rate) and permeability coefficient.[7][8]
Experimental Protocol: Ex Vivo Skin Permeation Study
1. Skin Membrane Preparation:
-
Obtain excised human skin from elective surgeries (e.g., abdominoplasty) or a suitable animal model like porcine ear skin, with appropriate ethical approval.[9]
-
If frozen, thaw the skin at ambient temperature. Carefully remove any subcutaneous fat and connective tissue using a scalpel.[9]
-
For some studies, the skin may be dermatomed to a specific thickness (e.g., 0.4 mm) to ensure uniformity.[7]
-
Measure the transepidermal water loss (TEWL) to confirm the integrity of the stratum corneum barrier before mounting.[7]
2. Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[7]
-
The typical diffusion area is between 0.64 and 1.0 cm².[7]
-
Fill the receptor chamber with a physiologically relevant receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 to maintain sink conditions).
-
Ensure the receptor chamber is free of air bubbles and is continuously stirred with a magnetic stir bar to ensure homogeneity.[10]
-
Maintain the temperature of the apparatus using a circulating water jacket to keep the skin surface at approximately 32°C (water bath at 37°C).[9][10]
3. Dosing and Sampling:
-
Apply a precise, finite dose of the this compound formulation (e.g., 10 µL/cm²) to the skin surface in the donor chamber.[9] This approach mimics clinical application.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.[4]
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.[11]
4. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][12]
5. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion (steady-state) of this curve represents the steady-state flux (Jss).
-
The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial drug concentration in the donor formulation.
Data Presentation: this compound Permeation Parameters
The following table presents example data for a potent corticosteroid, illustrating how permeation parameters can be influenced by formulation enhancers.
| Formulation Component | Steady-State Flux (Jss) (ng/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (tL) (h) |
| This compound Base | 15.5 ± 2.1 | 0.31 ± 0.04 | 2.5 ± 0.5 |
| + 5% Menthone | 45.2 ± 5.8 | 0.90 ± 0.12 | 1.8 ± 0.3 |
| + 5% Nonane | 38.7 ± 4.5 | 0.77 ± 0.09 | 2.1 ± 0.4 |
| + 5% Linoleic Acid | 22.1 ± 3.0 | 0.44 ± 0.06 | 2.3 ± 0.6 |
Note: Data are hypothetical examples based on trends observed for similar potent corticosteroids like Halobetasol Propionate.[7] Values are presented as Mean ± SD.
Experimental Workflow: Franz Diffusion Cell Assay
In Vivo Stratum Corneum Sampling using Tape Stripping
Application Note:
Tape stripping is a minimally invasive in vivo technique used to progressively remove layers of the stratum corneum (SC).[13][14] By analyzing the amount of drug on each successive tape strip, a concentration gradient of this compound within the SC can be established.[13] This method is invaluable for assessing drug bioavailability within the outermost skin barrier and for bioequivalence studies of topical formulations. The amount of SC removed on each tape can be quantified by protein analysis, allowing for normalization of the drug amount.[15][16]
Experimental Protocol: Tape Stripping
1. Study Area Demarcation:
-
Define a specific treatment area on the subject's skin (e.g., volar forearm).
2. Formulation Application:
-
Apply a precise amount of the this compound formulation to the demarcated area and leave it for a defined period (e.g., 4 hours).
-
At the end of the exposure time, gently remove any excess formulation from the skin surface.
3. Tape Strip Procedure:
-
Use a consistent, validated adhesive tape (e.g., D-Squame®, Tesa® tape).[15][17]
-
Press the first tape strip firmly onto the treated skin area. Apply consistent pressure, for instance, by rolling a standardized weight (e.g., 746 g roller) over the tape.[17]
-
Remove the tape strip in a single, swift movement against the direction of hair growth.[13]
-
Repeat the process with new tape strips for a predetermined number of times (e.g., 20-30 strips) on the exact same skin site.[17]
4. Sample Processing:
-
Place each tape strip into a separate vial.
-
Extract the this compound and SC proteins from the tape using a suitable solvent (e.g., methanol/water mixture).[17] Sonication can be used to improve extraction efficiency.[16]
5. Analysis:
-
Quantify the amount of this compound in each extract using a validated HPLC or LC-MS/MS method.[12]
-
Quantify the amount of protein in each extract using a colorimetric protein assay (e.g., Micro BCA™ Protein Assay) to estimate the amount of SC removed by each strip.[15][16]
6. Data Analysis:
-
Plot the amount of this compound per tape strip versus the tape strip number.
-
Plot the cumulative amount of this compound versus the cumulative amount of protein removed to visualize the drug concentration profile within the stratum corneum.
Data Presentation: this compound Distribution in Stratum Corneum
| Tape Strip Number | This compound per Strip (ng/strip) | Cumulative SC Protein (µg) |
| 1 | 250.6 ± 35.2 | 85.3 ± 10.1 |
| 2 | 215.3 ± 28.9 | 165.8 ± 18.5 |
| 5 | 140.8 ± 19.5 | 390.1 ± 35.6 |
| 10 | 75.2 ± 10.1 | 685.4 ± 55.2 |
| 15 | 30.1 ± 5.6 | 890.7 ± 70.3 |
| 20 | 12.5 ± 3.1 | 1015.2 ± 82.4 |
Note: Data are hypothetical and for illustrative purposes. Values are presented as Mean ± SD.
Experimental Workflow: Tape Stripping Protocol
In Vivo Dermal Pharmacokinetics using Microdialysis
Application Note:
Dermal microdialysis is a sophisticated in vivo technique for continuously sampling unbound drug concentrations directly from the dermal interstitial fluid.[18][19] A small, semi-permeable probe is inserted into the dermis, and a physiological solution (perfusate) is slowly pumped through it.[19] this compound in the surrounding tissue diffuses across the probe's membrane into the perfusate, which is then collected as dialysate for analysis.[18] This method provides dynamic information on local drug bioavailability at the target site and can help bridge the gap between topical application and potential systemic absorption.[20]
Experimental Protocol: Dermal Microdialysis
1. Probe Insertion:
-
Under local anesthesia, insert a linear or looped microdialysis probe intracutaneously into the dermis of the study area (e.g., in an anesthetized rat or human volunteer).[19] The probe membrane should be positioned at a consistent depth.[20]
2. System Setup:
-
Connect the probe's inlet to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with a sterile physiological solution (e.g., Ringer's solution) at a low, constant flow rate (e.g., 1.0 µL/min).[19]
3. Equilibration and Recovery Calculation:
-
Allow the system to equilibrate and the insertion trauma to subside.
-
Determine the in vivo recovery rate of the probe, which is the efficiency of drug exchange between the tissue and the perfusate. This can be done using methods like the retrodialysis technique.
4. Dosing and Sampling:
-
Apply the this compound formulation to the skin surface directly above the inserted probe.
-
Collect dialysate samples in vials at regular intervals (e.g., every 30-60 minutes) for an extended period (e.g., 12-24 hours).[19]
5. Analysis:
-
Analyze the this compound concentration in the dialysate using a highly sensitive analytical method like LC-MS/MS, as concentrations can be very low.[21]
-
Correct the measured dialysate concentration using the predetermined probe recovery rate to estimate the actual unbound drug concentration in the dermal interstitial fluid.
Data Presentation: Dermal Concentration of this compound
| Time Post-Application (hours) | Dermal Unbound this compound Concentration (ng/mL) |
| 1 | 5.2 ± 1.1 |
| 2 | 15.8 ± 3.4 |
| 4 | 35.1 ± 6.8 |
| 6 | 42.5 ± 8.1 |
| 8 | 38.9 ± 7.5 |
| 12 | 25.3 ± 5.2 |
| 24 | 8.7 ± 2.0 |
Note: Data are hypothetical and for illustrative purposes. Values represent Mean ± SD.
Logical Relationship: Topical Application to Systemic Exposure
Analytical Methods for Quantification
Application Note:
Accurate and precise quantification of this compound in biological matrices (receptor fluid, tape strip extracts, dialysate) is fundamental to any penetration study. High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection is the standard for this purpose.[1][22] A validated method ensures specificity, linearity, accuracy, and precision, providing reliable data for pharmacokinetic assessment.[23][24]
Key Parameters for a Typical RP-HPLC Method:
-
Chromatographic Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).[24]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[12][24]
-
Detection: Photodiode array (PDA) detector set at the wavelength of maximum absorbance for this compound (e.g., 240-254 nm) or a mass spectrometer for higher sensitivity and specificity.[24]
-
Validation: The method must be validated according to ICH guidelines, establishing parameters like linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[7][23]
References
- 1. veeprho.com [veeprho.com]
- 2. Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. dovepress.com [dovepress.com]
- 6. An ex vivo skin model to probe modulation of local cutaneous arachidonic acid inflammation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies | Semantic Scholar [semanticscholar.org]
- 9. Skin permeation and penetration of mometasone furoate in the presence of emollients: An ex vivo evaluation of clinical application protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. cancer-rnr.eu [cancer-rnr.eu]
- 15. Quantification of stratum corneum removal by adhesive tape stripping by total protein assay in 96-well microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tape Stripping Technique for Stratum Corneum Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Application of in vivo microdialysis to transdermal absorption of methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Top 3 papers published in the topic of this compound in 2015 [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. li01.tci-thaijo.org [li01.tci-thaijo.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Halometasone Precipitation in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent and troubleshoot the precipitation of Halometasone in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a potent synthetic corticosteroid.[1][2] In research, it is used to study inflammatory pathways and the effects of glucocorticoids on various cell types. Its mechanism of action involves binding to intracellular glucocorticoid receptors, which in turn modulates the transcription of genes involved in inflammation and immune responses.[1]
Q2: What are the solubility properties of this compound?
This compound is a hydrophobic compound with low aqueous solubility. It is described as a white to off-white solid.[3] Its solubility is limited in water but higher in organic solvents.
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of a hydrophobic compound like this compound upon addition to aqueous cell culture media is a common issue.[4] The primary reason is the drastic change in solvent environment from a high-concentration organic stock solution (like DMSO) to the aqueous-based culture medium. The final concentration of the organic solvent in the media may be too low to keep the drug dissolved.[4]
Other factors that can contribute to precipitation in cell culture media include:
-
Temperature shifts: Moving media between cold storage and a warm incubator can cause less soluble components to fall out of solution.[5]
-
pH instability: Changes in the pH of the media can alter the ionization state of compounds, affecting their solubility.[5][6]
-
High drug concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Interaction with media components: Salts, proteins, and other supplements in the media can interact with the drug, leading to the formation of insoluble complexes.[5] For instance, calcium salts are particularly prone to causing precipitation.[5][7]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, including the drug, potentially leading to precipitation.[7]
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
This is a common problem when adding a hydrophobic drug dissolved in an organic solvent to an aqueous solution.
Root Cause Analysis and Solutions:
-
High final concentration of this compound: The intended final concentration in your experiment may be above its solubility limit in the cell culture medium.
-
Solution: Review the literature for typical working concentrations of this compound in similar cell-based assays. If possible, perform a dose-response experiment starting with lower, more soluble concentrations.
-
-
Insufficient final solvent concentration: The percentage of the organic solvent (e.g., DMSO) in the final culture volume may be too low to maintain this compound's solubility.
-
Solution: While increasing the final DMSO concentration can improve solubility, it's crucial to consider its potential toxicity to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is essential to determine the specific tolerance of your cell line.
-
-
Improper mixing technique: Adding the stock solution directly into the bulk medium without adequate mixing can create localized high concentrations, leading to immediate precipitation.
-
Solution: Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also help.
-
Issue 2: The culture medium becomes cloudy or shows visible precipitates after a period of incubation.
This delayed precipitation can be caused by several factors related to the stability of the drug in the complex environment of the cell culture medium over time.
Root Cause Analysis and Solutions:
-
Temperature fluctuations: Repeated warming and cooling of the media can affect the solubility of its components.[5]
-
Solution: Aliquot your prepared this compound-containing media into smaller, single-use volumes to avoid repeated temperature changes.
-
-
Interaction with serum proteins: Components in fetal bovine serum (FBS) or other sera can bind to the drug or otherwise contribute to the formation of insoluble complexes over time.
-
Solution: Consider reducing the serum concentration if your experimental design allows. Alternatively, prepare the this compound-containing medium fresh before each use.
-
-
pH changes during incubation: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect drug solubility.[5]
-
Solution: Ensure your medium is well-buffered. Use a CO2 incubator to maintain the appropriate pH for bicarbonate-buffered media. Monitor the color of the phenol red indicator in your medium for significant pH shifts.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 30 mg/mL[8] | 67.43 mM[8] | Sonication is recommended to aid dissolution.[8] |
| DMF | 30 mg/mL[8] | 67.43 mM[8] | Sonication is recommended.[8] |
| Ethanol | 20 mg/mL[8] | 44.95 mM[8] | Sonication is recommended.[8] |
| Acetone | Sparingly Soluble[3] | - | |
| Methanol | Slightly Soluble[3] | - | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL[8] | 0.56 mM[8] | Sonication is recommended.[8] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step method to minimize the risk of precipitation when preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). It is recommended that the stock solution concentration be at least 1000 times higher than the final working solution.[8]
-
If necessary, gently warm the solution and sonicate to ensure complete dissolution.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes in sterile polypropylene tubes and store at -20°C or -80°C, protected from light.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired concentration.
-
When diluting, add the stock solution to the medium, not the other way around. Add the stock solution drop-wise while gently swirling the medium to facilitate rapid mixing and prevent localized high concentrations.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. EFFICACY AND SAFETY OF TOPICAL this compound IN ECZEMATOUS DERMATOSES IN INDIAN POPULATION: AN OPEN LABEL, NONCOMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. This compound | TargetMol [targetmol.com]
Technical Support Center: Halometasone Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Halometasone for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for research?
A1: this compound is a potent synthetic corticosteroid used topically to treat inflammatory skin conditions like eczema and psoriasis.[1][2][3] For research purposes, particularly in vitro and cellular assays, its poor aqueous solubility presents a significant challenge, potentially leading to inconsistent results and difficulties in achieving desired experimental concentrations.[4] Like many corticosteroids, it is classified as a poorly water-soluble drug.[5][6][7][8]
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: this compound exhibits poor solubility in water but is more soluble in several organic solvents. The available quantitative and qualitative data are summarized in the table below. It is often recommended to use sonication to aid dissolution in these solvents.[9]
Q3: What are the primary strategies to improve the solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These strategies generally involve altering the drug's physical state or the properties of the solvent system.[10][11][12] Key approaches include:
-
Co-solvency: Using a mixture of a primary solvent (like water or buffer) with a miscible organic solvent to increase solubility.[10][11]
-
Solid Dispersions: Dispersing this compound in an inert, hydrophilic carrier at a solid state to improve wettability and dissolution rate.[5][13][14]
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin structure to form a soluble inclusion complex.[4][13]
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanonization to enhance the dissolution rate.[11][12][14]
-
Lipid-Based Formulations: Using lipid-based systems like self-emulsifying drug delivery systems (SEDDS) to solubilize the lipophilic this compound molecule.[4][12]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents. Researchers should note that experimental conditions can affect these values.
| Solvent | Concentration / Value | Remarks | Source |
| Water | 0.0356 mg/mL | Predicted value | [15] |
| DMSO (Dimethyl sulfoxide) | 30 mg/mL (67.43 mM) | Sonication is recommended | [9] |
| DMF (Dimethylformamide) | 30 mg/mL (67.43 mM) | Sonication is recommended | [9] |
| Ethanol | 20 mg/mL (44.95 mM) | Sonication is recommended | [9] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL (0.56 mM) | Sonication is recommended | [9] |
| Acetone | Sparingly Soluble | Qualitative data | [3][16] |
| Methanol | Slightly Soluble | Qualitative data | [3][16] |
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my chosen solvent, even with vortexing.
-
Solution 1: Apply Energy. Gentle heating in a water bath or, more commonly, sonication can provide the necessary energy to overcome the crystal lattice energy and facilitate dissolution.[9] It is recommended to use a lower frequency sonicator to avoid potential degradation of the compound.[9]
-
Solution 2: Verify Solvent Purity. Ensure you are using a fresh, anhydrous grade of solvents like DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds.[9]
-
Solution 3: Re-evaluate Solvent Choice. If you are using an aqueous buffer, the solubility will be extremely low. Refer to the table above and consider using a solvent like DMSO or ethanol to prepare a concentrated stock solution first.
Problem: this compound precipitates when I dilute my DMSO stock solution into an aqueous cell culture medium.
-
Solution 1: Reduce Final Concentration. The most common cause is exceeding the aqueous solubility limit. The final concentration of this compound in your aqueous medium must be significantly lower than its solubility in that medium. Try performing a serial dilution to find the highest workable concentration that does not precipitate.
-
Solution 2: Control the Final DMSO Concentration. Ensure the final percentage of DMSO in your culture medium is low (typically <0.5% v/v) to avoid solvent toxicity to cells, but high enough to help maintain this compound in solution. The DMSO:PBS (1:3) data suggests that even with a significant co-solvent percentage, solubility is drastically reduced.[9]
-
Solution 3: Use a Carrier. Consider using a carrier like a cyclodextrin in your final aqueous medium to help keep the this compound solubilized. Alternatively, formulating with a small amount of a biocompatible surfactant may help.[13]
Experimental Protocols and Workflows
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a logical workflow for choosing an appropriate method to improve this compound solubility based on experimental constraints.
Caption: Decision workflow for enhancing this compound solubility.
Protocol: Preparation of this compound Solid Dispersion by Co-evaporation
This protocol is adapted from established methods for other poorly soluble corticosteroids and provides a way to significantly enhance the dissolution rate of this compound for in vitro studies.[5][6]
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., Polyethylene Glycol 6000 - PEG 6000) to improve its aqueous dissolution.
Materials:
-
This compound powder
-
PEG 6000
-
Methanol (or other suitable volatile solvent in which both components are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Preparation of Drug-Carrier Solution:
-
Accurately weigh this compound and PEG 6000 in a desired weight ratio (e.g., 1:10 drug-to-carrier).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.
-
-
Drying:
-
Transfer the solid mass to a petri dish.
-
Place the dish in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Scrape the dried solid dispersion from the dish.
-
Gently pulverize the mass using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
-
Storage:
-
Store the resulting solid dispersion powder in a tightly sealed container in a desiccator to protect it from moisture.
-
-
Evaluation (Optional but Recommended):
-
Perform dissolution studies comparing the prepared solid dispersion to the pure this compound powder in a relevant aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Characterize the solid state of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the amorphous state, which contributes to enhanced solubility.[5][6]
-
Mechanism of Action Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by modulating gene expression.[1][2] The simplified signaling pathway is depicted below.
Caption: this compound's genomic mechanism of anti-inflammatory action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | 50629-82-8 [chemicalbook.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Studies on dissolution enhancement of prednisolone, a poorly water-soluble drug by solid dispersion technique. | Semantic Scholar [semanticscholar.org]
- 8. Item - Studies on dissolution enhancement of prednisolone, a poorly water-soluble drug by solid dispersion technique - University of Sussex - Figshare [sussex.figshare.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of studies involving Halometasone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
Question 1: I am observing lower than expected anti-inflammatory activity of this compound in my cell-based assay.
Answer:
Several factors could contribute to reduced this compound efficacy in in vitro assays. Consider the following troubleshooting steps:
-
Compound Solubility and Stability:
-
Ensure Complete Dissolution: this compound is soluble in organic solvents like DMSO, ethanol, and DMF.[1] Ensure the compound is fully dissolved in the stock solution before diluting it into your aqueous cell culture medium. Sonication can aid dissolution.[1]
-
Precipitation in Media: When diluting the DMSO stock solution into your aqueous culture medium, precipitation can occur. To mitigate this, perform serial dilutions and pre-warm both the stock solution and the culture medium to 37°C before mixing. The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Stability in Culture Medium: While specific data on this compound's stability in cell culture media is limited, corticosteroids can degrade over time. Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Culture Conditions:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug responses. Use cells within a consistent and low passage range for all experiments.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to stimuli and drugs. Regularly test your cell cultures for mycoplasma.
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results. Ensure uniform cell seeding across all wells and plates.
-
-
Assay Protocol:
-
Pre-incubation Time: The pre-incubation time with this compound before applying the inflammatory stimulus (e.g., LPS) is critical. Optimize the pre-incubation time to allow for sufficient cellular uptake and engagement with the glucocorticoid receptor.
-
Concentration of Inflammatory Stimulus: The concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) can significantly impact the observed effect of this compound. Ensure you are using a concentration of LPS that induces a robust but sub-maximal inflammatory response, allowing for a clear window to observe inhibition.
-
Question 2: I am having difficulty preparing a stable stock solution of this compound.
Answer:
Follow these steps to prepare a stable stock solution of this compound:
-
Solvent Selection: this compound is soluble in DMSO, DMF, and ethanol.[1] DMSO is a common choice for preparing stock solutions for in vitro experiments due to its high solvating capacity.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental cultures.
-
Dissolution Procedure:
-
Weigh the required amount of solid this compound.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO).
-
If necessary, gently warm the solution (e.g., to 37°C) and sonicate to ensure complete dissolution.[1]
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light.
-
Question 3: My results from the glucocorticoid receptor (GR) binding assay are inconsistent.
Answer:
Inconsistent results in GR binding assays can arise from several sources. Here are some troubleshooting tips:
-
Reagent Quality and Preparation:
-
Receptor Preparation: Ensure the source of the glucocorticoid receptor (e.g., cell lysate, purified protein) is of high quality and has been stored correctly to maintain its activity.
-
Radioligand Integrity: If using a radioligand, ensure it has not degraded. Store it according to the manufacturer's instructions.
-
Buffer Composition: The composition of the binding buffer (pH, ionic strength) is critical for receptor-ligand interactions. Prepare fresh buffer for each experiment.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Optimize the incubation time to ensure the binding reaction has reached equilibrium. The incubation temperature should be kept constant throughout the experiment.
-
Non-Specific Binding: High non-specific binding can mask the specific binding signal. Determine non-specific binding by including a high concentration of a non-labeled competitor (e.g., dexamethasone) in some wells. If non-specific binding is high, you may need to adjust the protein concentration or the washing steps.
-
-
Data Analysis:
-
Proper Controls: Include appropriate controls, such as total binding, non-specific binding, and vehicle controls.
-
Curve Fitting: Use appropriate non-linear regression models to analyze your competition binding data and determine IC50 or Ki values.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent synthetic corticosteroid.[2] Its primary mechanism of action involves binding to intracellular glucocorticoid receptors (GR).[2][3] Upon binding, the this compound-GR complex translocates to the cell nucleus, where it modulates gene expression.[2] This leads to the inhibition of pro-inflammatory gene transcription (e.g., cytokines, chemokines) and the upregulation of anti-inflammatory proteins.[2]
What are the main applications of this compound in research?
In a research context, this compound is primarily used to study inflammatory and immune responses. It can be used as a tool to investigate the role of the glucocorticoid receptor in various cellular processes and as a reference compound in the development of new anti-inflammatory drugs.
In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1]
How should solid this compound and its stock solutions be stored?
Solid this compound should be stored at -20°C. Stock solutions in solvents like DMSO can be stored at -20°C for short-term use or at -80°C for long-term storage. It is recommended to store stock solutions in small aliquots to avoid multiple freeze-thaw cycles.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1] |
Table 2: Illustrative Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Relative Binding Affinity (RBA) for GR | High (Potent Agonist) | Recombinant Human GR | [3] |
| IC50 (NF-κB Inhibition) | Potent | A549 cells | [4] (Illustrative) |
| IC50 (Cytokine Release Inhibition - IL-6) | Nanomolar range | LPS-stimulated macrophages | (Illustrative) |
| IC50 (Cytokine Release Inhibition - TNF-α) | Nanomolar range | LPS-stimulated macrophages | (Illustrative) |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
DMSO
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of fresh medium containing different concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (the optimal concentration should be determined empirically). Include a negative control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.
Protocol 2: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the glucocorticoid receptor using a fluorescently labeled glucocorticoid.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)
-
GR Screening Buffer
-
Dexamethasone (for positive control)
-
This compound
-
96-well black, low-binding microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and Dexamethasone (as a reference compound) in GR Screening Buffer. Prepare working solutions of the fluorescent ligand and the GR protein in the same buffer according to the manufacturer's recommendations.[5]
-
Assay Setup: In a 96-well plate, add the serially diluted this compound or Dexamethasone.
-
Ligand Addition: Add the fluorescently labeled glucocorticoid to all wells.
-
Receptor Addition: Add the GR protein to all wells to initiate the binding reaction. Include control wells with no competitor (maximum fluorescence polarization) and wells with a high concentration of Dexamethasone (minimum fluorescence polarization).
-
Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 2-4 hours), protected from light.[5]
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Diagram 1: this compound Mechanism of Action - Signaling Pathway
Caption: this compound's anti-inflammatory signaling pathway.
Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing this compound's anti-inflammatory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Halometasone Degradation Pathway and Stability Testing
Welcome to the Technical Support Center for Halometasone degradation pathway and stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments related to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a synthetic corticosteroid, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and thermal decomposition. Under hydrolytic conditions, both acidic and basic environments can lead to the breakdown of the molecule. Oxidative degradation can occur in the presence of oxidizing agents, while elevated temperatures can induce thermal degradation. The specific degradation products will vary depending on the stress conditions applied.
Q2: What are the known degradation impurities of this compound?
Q3: Which analytical technique is most suitable for stability testing of this compound?
A3: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and recommended technique for the stability testing of this compound. This method should be capable of separating the intact drug from its degradation products, allowing for accurate quantification of the drug's potency and the level of impurities over time. Validation of the HPLC method according to ICH guidelines is essential to ensure its accuracy, precision, specificity, and robustness.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing and analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing | 1. Silanol interactions with the analyte. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Replace the column. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Splitting or Broadening | 1. Column void or channeling. 2. Partially clogged frit. 3. Injection solvent stronger than the mobile phase. | 1. Replace the column. 2. Back-flush the column or replace the frit. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and ensure it is delivering a constant flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler. 3. Increase the run time to ensure all components have eluted. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20%.
1. Acid Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours).
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the sample with the mobile phase to an appropriate concentration and analyze by HPLC.
2. Base Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature or slightly elevated temperature for a specified period.
-
Neutralization: After the stress period, neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve this compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
4. Thermal Degradation:
-
Procedure: Place the solid drug substance or its solution in a temperature-controlled oven at a high temperature (e.g., 80-100°C) for a specified period.
-
Analysis: For solid samples, dissolve in a suitable solvent. Dilute the sample with the mobile phase and analyze by HPLC.
5. Photolytic Degradation:
-
Procedure: Expose the solid drug substance or its solution to UV light (e.g., 254 nm or 365 nm) and/or visible light in a photostability chamber for a specified duration.
-
Analysis: For solid samples, dissolve in a suitable solvent. Dilute the sample with the mobile phase and analyze by HPLC. A control sample should be kept in the dark under the same temperature conditions.
Stability-Indicating RP-HPLC Method
The following is an example of a stability-indicating RP-HPLC method that can be adapted for the analysis of this compound and its degradation products. Method optimization and validation are crucial.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., around 240-250 nm). |
| Column Temperature | Maintained at a constant temperature (e.g., 25-30°C). |
| Injection Volume | Typically 10-20 µL |
Data Presentation
Summarize the quantitative data from stability studies in clearly structured tables for easy comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | % Assay of this compound | Number of Degradation Products | % of Major Degradant |
| 0.1 M HCl (80°C) | 4 | 85.2 | 2 | 5.8 |
| 0.1 M NaOH (RT) | 2 | 89.5 | 1 | 8.1 |
| 30% H₂O₂ (RT) | 24 | 91.3 | 3 | 4.2 |
| Thermal (100°C) | 48 | 95.1 | 1 | 3.5 |
| Photolytic (UV) | 72 | 96.8 | 2 | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
This compound Degradation Pathway
Caption: A simplified diagram of this compound degradation pathways.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound forced degradation and stability analysis.
protocol modifications for consistent Halometasone results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving Halometasone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?
This compound is a potent synthetic corticosteroid that exerts its anti-inflammatory effects primarily by regulating gene expression.[1][2] It binds to the glucocorticoid receptor (GR) in the cytoplasm.[3][4] This complex then translocates to the nucleus, where it can act in two main ways:
-
Transactivation: The GR-Halometasone complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.[3]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), thereby inhibiting the expression of inflammatory cytokines, chemokines, and adhesion molecules.[4][5] A key mechanism in this process is the induction of IκBα synthesis, which traps active NF-κB in the cytoplasm.[5]
Q2: What are the key factors to consider when preparing a topical formulation of this compound for in vitro studies?
The stability and performance of a topical this compound formulation are critical for reproducible in vitro results. Key considerations include:
-
Excipient Compatibility: The choice of excipients can significantly impact the stability of this compound. For instance, certain emulsifiers may affect its stability.[6] The formulation's pH should be maintained between 4.5 and 6.5 for optimal stability.
-
Oxidation Prevention: this compound can be susceptible to oxidation. The inclusion of antioxidants such as ascorbyl palmitate, vitamin C, or sodium pyrosulfite can prevent the degradation of the active ingredient.[6]
-
Physical Stability: The formulation should be physically stable, without signs of phase separation, crystallization, or changes in viscosity. Centrifuge testing and freeze-thaw cycles can be employed to assess physical stability.[7]
-
Vehicle Selection: The vehicle (e.g., cream, ointment, gel) can influence drug release and penetration. Ointments are occlusive and may enhance penetration, while gels can have a drying effect.[5][8] The choice should align with the specific aims of the in vitro study.
Q3: We are observing high variability in our in vitro anti-inflammatory assays with this compound. What are the common causes?
High variability in cell-based anti-inflammatory assays can stem from several factors:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure the use of an authenticated cell line (e.g., RAW 264.7, HaCaT) and maintain a consistent, low passage number, as cellular responses can change with repeated subculturing.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Precise cell counting and even seeding are crucial.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to stimuli and drugs. Regular testing for contamination is essential.
-
-
Assay Protocol:
-
Reagent Consistency: Use fresh, consistently prepared reagents. The concentration and activity of stimulants like lipopolysaccharide (LPS) can vary between lots.
-
Incubation Times: Adhere strictly to specified incubation times for drug treatment and stimulation.
-
Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant error, especially when dealing with small volumes.
-
-
This compound Formulation:
-
Solubility and Stability: Ensure this compound is fully solubilized in the culture medium and is stable throughout the experiment. Precipitation or degradation will lead to inconsistent effective concentrations.
-
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) should be tested for its own effects on the cells at the final concentration used in the experiment.
-
Q4: How can we troubleshoot inconsistent results in our Glucocorticoid Receptor (GR) binding assays for this compound?
Inconsistent results in GR binding assays can be addressed by examining the following:
-
Reagents and Buffers:
-
Receptor Preparation: Ensure the cytosolic extract containing the GR is prepared consistently and has not undergone degradation. Store extracts at -80°C and thaw on ice.
-
Radioligand Quality: If using a radioligand binding assay, ensure the radiolabeled ligand (e.g., [3H]dexamethasone) has not degraded and retains high specific activity.
-
Buffer Composition: Maintain consistent buffer composition, including pH and the presence of stabilizing agents like dithiothreitol (DTT).
-
-
Assay Conditions:
-
Incubation Time and Temperature: Optimize and standardize the incubation time and temperature to ensure equilibrium is reached in the binding reaction. Assays can be sensitive to temperature fluctuations.
-
Non-Specific Binding: Accurately determine and subtract non-specific binding by including a high concentration of unlabeled ligand. High non-specific binding can obscure specific binding and increase variability.
-
-
Data Analysis:
-
Consistent Analysis Method: Use a consistent method for data analysis (e.g., Scatchard plot, non-linear regression) to determine binding affinity (Kd) and receptor number (Bmax).
-
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various inflammatory markers from in vitro studies.
| Cell Line | Inflammatory Stimulus | Measured Marker | This compound Concentration | Observed Effect | Citation |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 1 - 10 µM | Dose-dependent reduction in NO production. | [9] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | 1 - 10 µM | Significant inhibition of TNF-α secretion. | [10][11] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | 1 - 10 µM | Dose-dependent decrease in IL-6 release. | [9] |
| HaCaT Keratinocytes | UV Radiation | IL-6 | 10⁻⁸ - 10⁻⁴ M | Suppression of UV-induced IL-6 production. | [3] |
| HaCaT Keratinocytes | UV Radiation | IL-8 | 10⁻⁸ - 10⁻⁴ M | Suppression of UV-induced IL-8 production. | [3] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity of this compound in RAW 264.7 Macrophages
This protocol details the assessment of this compound's ability to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages.
1. Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO determination
-
ELISA kits for mouse TNF-α and IL-6
-
96-well and 24-well tissue culture plates
2. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
3. This compound and LPS Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Pre-treat the adhered cells with varying concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).
4. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Assay:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
TNF-α and IL-6 ELISA:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
5. Data Analysis:
-
Express the results as a percentage of the LPS-stimulated control.
-
Determine the IC50 value of this compound for the inhibition of each inflammatory marker.
Protocol 2: Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound to the glucocorticoid receptor using a competitive binding assay with a radiolabeled ligand.
1. Materials:
-
Source of GR (e.g., cytosol extract from a suitable cell line or tissue)
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled this compound
-
Scintillation vials and scintillation fluid
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Dextran-coated charcoal solution
-
Liquid scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In microcentrifuge tubes, combine the GR-containing cytosol extract, a fixed concentration of [³H]dexamethasone, and varying concentrations of unlabeled this compound.
-
Include tubes for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add ice-cold dextran-coated charcoal solution to each tube. The charcoal will adsorb the free [³H]dexamethasone.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.
-
Carefully transfer a known volume of the supernatant (containing the bound radioligand) to a scintillation vial.
-
Add scintillation fluid, vortex, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
Visualizations
Caption: this compound signaling pathway leading to anti-inflammatory effects.
Caption: Workflow for in vitro anti-inflammatory assessment of this compound.
Caption: Logical troubleshooting guide for inconsistent this compound assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Immune Cell Profiling of Atopic Dermatitis Patients Before and After Treatment with this compound Cream Wet-Wrap Therapy by Single-Cell Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of anti-inflammatory effects of glucocorticoids on human keratinocytes in vitro. Comparison of normal human keratinocytes with the keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence Methodologies for Topical Drug Products: In Vitro and Ex Vivo Studies with a Corticosteroid and an Anti-Fungal Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.co.za [journals.co.za]
- 6. CN109512778A - A kind of cream and preparation method of this compound - Google Patents [patents.google.com]
- 7. skinconsult.com [skinconsult.com]
- 8. Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 10. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of LPS-induced TNF-α and NO production in mouse macrophage and inflammatory response in rat animal models by a novel Ayurvedic formulation, BV-9238 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Halometasone vs. Clobetasol: An In Vitro Anti-Inflammatory Showdown
In the realm of topical corticosteroids, both halometasone and clobetasol are recognized for their high potency, playing a crucial role in the management of various inflammatory skin conditions. For researchers and drug development professionals, understanding the nuanced differences in their in vitro anti-inflammatory activity is paramount for targeted therapeutic development. This guide provides an objective comparison based on available data, focusing on their mechanisms of action and performance in relevant in vitro assays.
Mechanism of Action: A Shared Pathway
The anti-inflammatory effects of both this compound and clobetasol are primarily mediated through their interaction with glucocorticoid receptors (GR) in the cytoplasm of skin cells.[4] Upon binding, the corticosteroid-receptor complex translocates to the nucleus, where it modulates the expression of numerous genes.[4] This genomic action leads to two main anti-inflammatory outcomes:
-
Inhibition of Pro-inflammatory Mediators: The complex upregulates the expression of anti-inflammatory proteins like lipocortin-1.[4] Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins and leukotrienes.[4]
-
Suppression of Pro-inflammatory Cytokines: The activated GR complex can also directly interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[5] By inhibiting NF-κB, corticosteroids downregulate the expression of a cascade of pro-inflammatory cytokines, such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[5][6]
Figure 1: Glucocorticoid anti-inflammatory signaling pathway.
In Vitro Performance Data
Direct comparative data from a single in vitro anti-inflammatory assay for both this compound and clobetasol is scarce. However, studies on clobetasol propionate provide insights into its activity in various assays.
| In Vitro Assay | Cell Type | Parameter Measured | Result for Clobetasol Propionate | Reference |
| Anti-Proliferative Assay | HaCaT (human keratinocytes) | Cell Growth Inhibition | At 10-4M, ranked as a potent inhibitor of proliferation. | [4] |
| COX and LOX Inhibition | THP-1 (human monocytic cells) | Enzyme Activity | Exhibited significant inhibition of COX and LOX activities at 0.35 mg/ml in a nanogel formulation. | [7] |
Note: The lack of a standardized in vitro assay with reported IC50 values for both compounds makes a direct quantitative comparison challenging. The data presented for clobetasol is from individual studies and may not be directly comparable to the potential activity of this compound.
Experimental Protocols
To facilitate further research, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Anti-Proliferative Assay on Keratinocytes (MTT Assay)
This assay evaluates the effect of corticosteroids on the proliferation of human keratinocytes, a key aspect of inflammatory skin diseases like psoriasis.
1. Cell Culture:
- Human keratinocyte cell line (e.g., HaCaT) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- The culture medium is then replaced with fresh medium containing various concentrations of this compound or clobetasol (typically ranging from 10-8M to 10-4M). A vehicle control (e.g., DMSO) is also included.
- The cells are incubated with the compounds for a specified period (e.g., 72 hours).
3. MTT Assay:
- After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
4. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Cell viability is expressed as a percentage of the vehicle-treated control.
- The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) can be calculated from the dose-response curve.[4]
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mtt_addition [label="Add MTT Reagent"];
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start -> cell_culture;
cell_culture -> seeding;
seeding -> treatment;
treatment -> incubation;
incubation -> mtt_addition;
mtt_addition -> formazan_incubation;
formazan_incubation -> solubilization;
solubilization -> read_absorbance;
read_absorbance -> data_analysis;
data_analysis -> end;
}
Figure 2: Experimental workflow for the MTT anti-proliferative assay.
Cytokine Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.
1. Cell Isolation and Culture:
- Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum.
2. Treatment and Stimulation:
- PBMCs are seeded in 96-well plates.
- The cells are pre-incubated with various concentrations of this compound or clobetasol for a short period (e.g., 1-2 hours).
- An inflammatory stimulus (e.g., lipopolysaccharide - LPS, or a cocktail of cytokines) is then added to the wells to induce cytokine production. Control wells with no stimulus and stimulus-only are included.
3. Incubation and Supernatant Collection:
- The plates are incubated for a specified time (e.g., 24 hours) to allow for cytokine secretion.
- After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.
4. Cytokine Quantification:
- The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant is measured using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[8]
5. Data Analysis:
- The percentage of cytokine inhibition for each compound concentration is calculated relative to the stimulated control.
- The IC50 value for the inhibition of each cytokine can be determined from the dose-response curve.
Conclusion
References
- 1. Rapid assay of the anti-inflammatory activity of topical corticosteroids by inhibition of a UVA-induced neutrophil infiltration in hairless mouse skin. I. The assay and its sensitivity. | Abstract | Acta Dermato-Venereologica [medicaljournals.se]
- 2. A comparative multicentre trial of this compound/triclosan cream and betamethasone dipropionate/gentamicin sulphate cream in the treatment of infected acute eczematous dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid assay of the anti-inflammatory activity of topical corticosteroids by inhibition of a UVA-induced neutrophil infiltration in hairless mouse skin. I. The assay and its sensitivity. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Halometasone and Betamethasone: A Comparative Analysis in Skin Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two topical corticosteroids, Halometasone and Betamethasone, focusing on their performance in skin models. While direct comparative in vitro studies are limited, this document synthesizes available clinical data and individual experimental findings to offer a comprehensive overview for research and drug development professionals.
Introduction
This compound and Betamethasone are potent corticosteroids widely used in dermatology to treat inflammatory skin conditions such as eczema and psoriasis. They exert their effects by modulating the inflammatory cascade, though variations in their chemical structure can influence their potency, penetration, and cellular effects. This guide explores these differences through available clinical and preclinical data.
Clinical Efficacy
Clinical trials have demonstrated the high efficacy of both this compound and Betamethasone in treating eczematous dermatoses and psoriasis. In several comparative studies, this compound has shown either superior or equivalent efficacy to different esters of Betamethasone.
Table 1: Comparative Clinical Efficacy of this compound vs. Betamethasone Dipropionate in Acute Eczematous Dermatoses
| Treatment Group (Concentration) | Good to Very Good Results | Cure Rate | Early Cure Rate (<20 days) | Statistical Significance | Reference |
| 0.05% this compound Cream | 93% | - | - | p < 0.05 (superior efficacy) | [1] |
| 0.05% Betamethasone Dipropionate Cream | 84% | - | - | [1] | |
| 0.05% this compound/1% Triclosan Cream | 96% | 73.9% | 42.5% | p = 0.001 (higher success rate) | [2] |
| 0.05% Betamethasone Dipropionate/0.1% Gentamicin Sulphate Cream | 80% | 58.6% | 22.6% | [2] |
Table 2: Comparative Clinical Efficacy of this compound vs. Betamethasone Valerate in Common Dermatoses
| Treatment Group (Concentration) | Efficacy Outcome | Reference |
| 0.05% this compound Cream | Equally effective and well-tolerated | [3] |
| 0.1% Betamethasone Valerate Cream | [3] |
Mechanism of Action: The Glucocorticoid Signaling Pathway
Both this compound and Betamethasone, as glucocorticoids, share a common mechanism of action. They bind to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the activated GR complex modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory genes. This leads to the suppression of inflammatory cytokines and other mediators.
Caption: General signaling pathway of glucocorticoids in a skin cell.
Performance in In Vitro Skin Models
Anti-inflammatory Activity
In vitro and ex vivo models are utilized to assess the anti-inflammatory effects of corticosteroids by measuring the inhibition of pro-inflammatory markers.
Table 3: In Vitro Anti-inflammatory Activity of Betamethasone
| Skin Model | Inflammatory Stimulus | Measured Markers | Effect of Betamethasone | Reference |
| Ex vivo porcine ear skin | - (endogenous inflammation) | Cyclooxygenase-2 (COX-2), Prostaglandin E2 (PGE2) | Reduced COX-2 expression and PGE2 levels | [4] |
| Psoriatic skin explants | - (endogenous inflammation) | IL-17A, TNF-α | Inhibition of IL-17A and TNF-α secretion | [5] |
Experimental Protocol: Ex Vivo Skin Inflammation Model
This protocol describes a general method for assessing the anti-inflammatory effects of topical corticosteroids using an ex vivo skin model.
Caption: Experimental workflow for assessing anti-inflammatory activity in an ex vivo skin model.
Skin Penetration
The efficacy of a topical corticosteroid is highly dependent on its ability to penetrate the stratum corneum and reach the viable layers of the skin. Franz diffusion cells are the gold standard for in vitro skin penetration studies.
While no direct comparative skin penetration data for this compound and Betamethasone was found, studies on Betamethasone indicate that its penetration is influenced by the vehicle formulation.
Experimental Protocol: In Vitro Skin Penetration using Franz Diffusion Cells
This protocol outlines the standard procedure for evaluating the percutaneous absorption of topical formulations.
Caption: Standard experimental workflow for an in vitro skin penetration study using Franz diffusion cells.
Conclusion
Based on available clinical data, this compound demonstrates comparable, and in some cases superior, clinical efficacy to Betamethasone in the treatment of inflammatory skin diseases. Both molecules operate through the classic glucocorticoid receptor pathway to exert their anti-inflammatory effects.
A significant gap exists in the literature regarding direct comparative studies of this compound and Betamethasone in in vitro skin models. Future research employing reconstructed human epidermis and other advanced in vitro systems would be invaluable to directly compare their anti-inflammatory potency, skin penetration profiles, and effects on cellular pathways in a controlled experimental setting. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which would provide crucial data for the development of new and improved topical corticosteroid therapies.
References
- 1. reprocell.com [reprocell.com]
- 2. An ex vivo skin model to probe modulation of local cutaneous arachidonic acid inflammation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InflammaSkin® to study the efficacy of anti-inflammatory drugs | Genoskin [genoskin.com]
- 5. alterlab.co.id [alterlab.co.id]
Halometasone: A Comparative Efficacy Analysis Against Established Corticosteroids
In the landscape of topical corticosteroids, Halometasone has emerged as a potent therapeutic agent for various inflammatory dermatoses. This guide provides a comprehensive comparison of this compound's efficacy against the well-established corticosteroid, Clobetasol Propionate, with additional comparative data for Mometasone Furoate. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical data to validate this compound's therapeutic standing.
Mechanism of Action: The Glucocorticoid Receptor Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. This binding event initiates a cascade of molecular interactions that ultimately modulate gene expression. Upon ligand binding, the GR translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins, such as lipocortin-1, or repress the transcription of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This dual action on gene expression leads to a reduction in the synthesis of inflammatory mediators, including prostaglandins and leukotrienes, and a decrease in the infiltration of inflammatory cells.
Preclinical Efficacy
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized preclinical method to determine the potency of topical corticosteroids. The ability of a corticosteroid to cause cutaneous vasoconstriction (blanching) is correlated with its anti-inflammatory activity.
Experimental Protocol: Vasoconstrictor Assay (McKenzie-Stoughton Method)
-
Subject Selection: Healthy volunteers with no history of skin diseases are enrolled.
-
Site Application: A predetermined amount (e.g., 10 µL) of the corticosteroid formulation is applied to a small, demarcated area on the volar forearm.
-
Occlusion: The application site is typically covered with an occlusive dressing for a specified duration (e.g., 6 hours) to enhance penetration.
-
Assessment: After removal of the dressing and cleaning of the site, the degree of vasoconstriction (blanching) is assessed at various time points (e.g., 2, 6, 18, and 24 hours post-application).
-
Scoring: Blanching is scored visually on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) or measured using a chromameter.[1]
-
Data Analysis: The scores are used to compare the potency of different corticosteroid formulations.
Animal Models of Inflammation
The oxazolone-induced ear edema model in mice is a widely used preclinical model to evaluate the anti-inflammatory efficacy of topical agents.
Experimental Protocol: Oxazolone-Induced Ear Edema in Mice
-
Sensitization: Mice are sensitized by applying a solution of oxazolone (e.g., 2%) to a shaved area of the abdomen.[2]
-
Challenge: After a sensitization period (e.g., 7 days), a lower concentration of oxazolone (e.g., 1%) is applied to the inner and outer surfaces of one ear to elicit an inflammatory response.[3]
-
Treatment: The test compound (e.g., this compound cream) is applied topically to the challenged ear, typically shortly before or after the oxazolone challenge.
-
Measurement of Edema: Ear swelling is quantified at a specific time point after the challenge (e.g., 24 hours) by measuring the ear thickness with a micrometer or by weighing a punch biopsy of the ear.[2][3]
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the ear swelling in the treated group to that in a vehicle-treated control group.
Receptor Binding Affinity
The therapeutic potency of a corticosteroid is closely related to its binding affinity for the glucocorticoid receptor. A higher binding affinity generally translates to greater efficacy at lower concentrations.
| Corticosteroid | Relative Binding Affinity (RBA) for Glucocorticoid Receptor (Dexamethasone = 100) |
| This compound | Data not consistently reported in direct comparison. Classified as a potent corticosteroid. |
| Clobetasol Propionate | ~1800 |
| Mometasone Furoate | ~2200[4] |
Clinical Efficacy
Clinical trials provide the most definitive evidence of a drug's efficacy and safety in human subjects. The following tables summarize the results of comparative clinical studies involving this compound.
Psoriasis
| Study | Comparator | Patient Population | Key Efficacy Endpoint | Results |
| Double-blind, multicenter trial[5] | 0.05% Clobetasol Propionate ointment | 134 patients with severe, localized plaque psoriasis | Success rate ("healed" or "marked improvement") | Halobetasol Propionate (related to this compound): 96% vs. Clobetasol Propionate: 91% |
| Multicenter study[6] | 0.05% Clobetasol Propionate ointment | 202 patients with chronic, localized plaque psoriasis | Physician's Global Evaluation (PGE) of "almost total clearing" | Halobetasol Propionate: 32% vs. Clobetasol Propionate: 19.2% (p=0.019) |
Eczema/Dermatitis
| Study | Comparator | Patient Population | Key Efficacy Endpoint | Results |
| Retrospective Study[7] | 0.1% Mometasone Furoate cream | 122 children and adolescents with truncal vitiligo | Mean repigmentation score after 3 months | 0.05% this compound/1% Triclosan cream: 53.49 vs. Mometasone Furoate: 41.46 (p=0.02) |
| Clinical Trial[8] | - | 60 outpatients with chronic generalized eczema | Effectiveness rate at day 14 | This compound cream (20g/day): 82.4% |
Safety and Tolerability
In clinical trials, this compound has been shown to be well-tolerated. Reported adverse effects are typically mild and localized to the application site, including itching and burning sensations. Systemic side effects are rare when used as directed. In a comparative study with Clobetasol Propionate, a smaller percentage of patients treated with Halobetasol Propionate reported adverse effects (7% vs. 12%).[5]
Conclusion
The available preclinical and clinical data demonstrate that this compound is a potent topical corticosteroid with significant anti-inflammatory activity. In comparative studies for psoriasis, Halobetasol Propionate, a closely related compound, has shown efficacy comparable or superior to Clobetasol Propionate.[5][6][9] In a study on vitiligo, a combination cream containing this compound was more effective than Mometasone Furoate cream.[7]
For researchers and drug development professionals, this compound represents a valuable therapeutic option in the management of corticosteroid-responsive dermatoses. Its efficacy and safety profile, as evidenced by the data presented, position it as a strong comparator in the development of new topical anti-inflammatory agents. Further head-to-head clinical trials utilizing standardized scoring systems like PASI and EASI would be beneficial to further delineate the comparative efficacy of this compound against other potent corticosteroids.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. asianjpr.com [asianjpr.com]
- 3. inotiv.com [inotiv.com]
- 4. Human receptor kinetics, tissue binding affinity, and stability of mometasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, multicenter comparison of 0.05% halobetasol propionate ointment and 0.05% clobetasol propionate ointment in patients with chronic, localized plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EVALUATION OF THE EFFICACY AND SAFETY OF 0.05% HALOBETASOL PROPIONATE OINTMENT AND 0.05% CLOBETASOL PROPIONATE OINTMENT IN CHRONIC, LOCALIZED PLAQUE PSORIASIS | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Halobetasol versus clobetasol: A study of potency - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
A Head-to-Head In Vitro Comparison of Halometasone and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the corticosteroids Halometasone and Hydrocortisone, focusing on their performance as anti-inflammatory agents. While direct head-to-head in vitro studies are limited, this document synthesizes available data and established methodologies to offer a comparative overview for research and development purposes.
Introduction
This compound is a potent, halogenated corticosteroid, while Hydrocortisone is a milder, naturally occurring corticosteroid.[1][2] Both are widely used in topical formulations to treat inflammatory skin conditions. Their primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the expression of genes involved in inflammation. This guide delves into the in vitro parameters that differentiate their efficacy and cellular effects.
Data Presentation: A Comparative Overview
Due to the scarcity of direct comparative in vitro studies, this section presents available data for each compound, supplemented by their established clinical potency classifications. It is important to note that in vitro results can vary based on the specific cell lines and assay conditions used.
Anti-inflammatory Potency & Glucocorticoid Receptor Binding
| Parameter | This compound | Hydrocortisone | Source |
| Potency Classification | Potent | Mild | [1] |
| Anti-inflammatory Properties | Pronounced anti-inflammatory, anti-exudative, anti-epidermoplastic, anti-allergic, and anti-pruritic properties.[1] | Anti-inflammatory effects.[3] |
Note: The table reflects general classifications and properties. Quantitative data from direct comparative in vitro assays is needed for a precise comparison.
Effects on Skin Cells
In vitro studies on skin cells, such as keratinocytes and fibroblasts, are crucial for understanding the therapeutic and potential adverse effects of topical corticosteroids.
| Cell Type | Parameter | This compound | Hydrocortisone | Source |
| Keratinocytes (HaCaT) | Anti-proliferative Effect | Data not available in direct comparison. | Dose-dependent reduction in cell growth.[4] | [4] |
| Fibroblasts | Effect on Proliferation | Data not available in direct comparison. | Slight enhancement of growth at concentrations of 0.0001-10 µg/ml.[3] | [3] |
| Fibroblasts | Collagen Synthesis | Data not available in direct comparison. | Least inhibitory effect on acid mucopolysaccharide secretion compared to more potent corticosteroids. Reduced collagen synthesis by about 35% in an in vivo model.[3][5] | [3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the standard procedures used to evaluate and compare the in vitro performance of corticosteroids.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the glucocorticoid receptor.
Principle: The assay measures the ability of a non-labeled corticosteroid (e.g., this compound or Hydrocortisone) to compete with a labeled GR ligand (e.g., [3H]dexamethasone or a fluorescently labeled glucocorticoid) for binding to the GR protein.[6]
Methodology:
-
Preparation of Cytosol: Human keratinocytes are cultured and harvested. The cells are then homogenized, and the cytosolic fraction containing the GR is isolated by centrifugation.[6]
-
Competitive Binding: A constant amount of the labeled GR ligand and varying concentrations of the unlabeled test corticosteroid are incubated with the cytosolic preparation.
-
Separation of Bound and Unbound Ligand: The bound and unbound labeled ligand are separated using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound labeled ligand is quantified using liquid scintillation counting (for radiolabeled ligands) or fluorescence polarization (for fluorescently labeled ligands).[7][8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard corticosteroid like dexamethasone.
In Vitro Cytokine Release Assay
This assay assesses the anti-inflammatory potency of corticosteroids by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells.
Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are stimulated in vitro to produce cytokines in the presence and absence of the test corticosteroid. The concentration of cytokines in the cell culture supernatant is then measured.[9][10]
Methodology:
-
Cell Isolation: PBMCs are isolated from healthy donor blood using density gradient centrifugation.[11]
-
Cell Culture and Stimulation: The PBMCs are cultured in 96-well plates and treated with various concentrations of this compound or Hydrocortisone. The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce cytokine production.[9]
-
Incubation: The cell cultures are incubated for a specific period (e.g., 24-48 hours) to allow for cytokine secretion.
-
Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant is measured using a multiplex immunoassay, such as a bead-based assay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA).[10][12]
-
Data Analysis: The IC50 value for the inhibition of each cytokine is calculated for each corticosteroid to determine their relative anti-inflammatory potency.
Keratinocyte Proliferation Assay (MTT Assay)
This assay evaluates the effect of corticosteroids on the proliferation of keratinocytes.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Human keratinocytes (e.g., HaCaT cell line) are seeded into 96-well plates and allowed to adhere overnight.[4]
-
Treatment: The cells are then treated with a range of concentrations of this compound or Hydrocortisone and incubated for a set period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of each corticosteroid on cell proliferation is determined by comparing the absorbance of treated cells to untreated control cells.
Visualizations
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid signaling pathway.
Experimental Workflow: Glucocorticoid Receptor Binding Assay
Caption: Workflow for GR Competitive Binding Assay.
Experimental Workflow: Cytokine Release Assay
Caption: Workflow for In Vitro Cytokine Release Assay.
References
- 1. EFFICACY AND SAFETY OF TOPICAL this compound IN ECZEMATOUS DERMATOSES IN INDIAN POPULATION: AN OPEN LABEL, NONCOMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound Cream to Treat Chronic Generalized Eczema and the Effects of this compound Cream on Serum Cortisol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
A Comparative Transcriptomic Analysis of Halometasone and Other Potent Corticosteroids
This guide provides a comparative analysis of the transcriptomic effects of Halometasone and other potent topical corticosteroids, specifically Clobetasol Propionate and Betamethasone Valerate. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on available experimental data.
Overview of Transcriptomic Effects
Topical corticosteroids exert their anti-inflammatory, anti-proliferative, and immunosuppressive effects primarily through the modulation of gene expression. Upon binding to the glucocorticoid receptor (GR), the activated complex translocates to the nucleus and alters the transcription of a wide array of genes. This guide delves into the specific transcriptomic signatures of this compound, Clobetasol Propionate, and Betamethasone Valerate.
Quantitative Data Presentation
The following tables summarize the differentially expressed genes identified in studies of this compound, Clobetasol Propionate, and Betamethasone Valerate.
Table 1: Differentially Expressed Genes in Peripheral Blood Immune Cells Treated with this compound in Atopic Dermatitis Patients[1]
| Cell Type | Upregulated Genes | Downregulated Genes |
| Regulatory T cells (Tregs) | IL-27, PD-1, CD103, CTLA-4, ZNF-66, IL-β, CD7 | CD39, P21, TOX2, CD151, CD79A, S100A12, TRAP1 |
| Th2 cells | CD27, CD68, EZH1, RAD1, EGFR, CCR10, BCL11A, KLF4 | CCL26, CD180, IL-31, CCL22, LEF1, OX40 |
| Th17 cells | CDKN1A, PRF1, CD40, CD109, JUNB, PLD4, SGK1 | OAZ1, GPR65, IL-32, CD302, STAT3, CXCL9 |
| Th22 cells | FOXP1, BCL3, KLRD1, CXCR3, GFI-1, CD63, S100A9, ATP8B4, GP1BA | CCR6, CXCR3, CCL28, NOTCH |
Table 2: Selected Differentially Expressed Genes in Human Skin Treated with Clobetasol Propionate
A comprehensive list of differentially expressed genes was not provided in a readily extractable format in the referenced study. The study focused on transcriptomic network interactions and identified key transcription factors and pathways.
| Key Modulated Transcription Factors | Associated Pathways |
| KLF9 | Glucocorticoid Receptor Signaling, Circadian Rhythm |
| Multiple Transcription Factors | Development, Metabolism, Skin Aging |
| - | IFN-α/IFN-γ and IL-6/Jak/STAT3 signaling (in female skin) |
Table 3: Differentially Expressed Genes in Lesional Atopic Dermatitis Skin Treated with Betamethasone Valerate[2][3][4]
| Gene Category | Downregulated Genes |
| Immune Cell Markers & Inflammation | Markers for dendritic cells, T cells, cytokines, chemokines, serine proteases |
| Skin Barrier Function | Rate-limiting enzymes for lipid synthesis, Involucrin, Small proline-rich proteins |
| Structural Genes | Various collagens, Proliferation-related keratins |
| Normalized Genes (Expression returned to non-lesional levels) | Filaggrin, Loricrin |
Experimental Protocols
This compound: Single-Cell RNA Sequencing of Immune Cells in Atopic Dermatitis[1]
-
Objective: To profile peripheral blood immune cells from atopic dermatitis (AD) patients before and after treatment with this compound cream wet-wrap therapy.
-
Methodology:
-
Patient Cohort: Two patients with severe AD.
-
Treatment: this compound cream wet-wrap therapy.
-
Sample Collection: Peripheral blood was collected before and after treatment.
-
Sequencing: Single-cell RNA sequencing (scRNA-seq) was performed on peripheral blood mononuclear cells.
-
Data Analysis: Changes in the proportion and gene expression of immune cell subtypes were analyzed. Real-time PCR was used to confirm the mRNA levels of differentially expressed genes.
-
Clobetasol Propionate: Transcriptomic Analysis of Treated Human Skin
-
Objective: To investigate the molecular signature of Clobetasol Propionate (CBP) in human skin.
-
Methodology:
-
Study Population: Healthy volunteers.
-
Treatment: Topical application of CBP.
-
Sample Collection: Skin biopsies.
-
Sequencing: RNA sequencing (RNA-seq).
-
Data Analysis: Bioinformatic analysis to identify glucocorticoid-responsive genes, including non-coding RNAs. Weighted gene co-expression network analysis was used to identify networks of transcription factors and their target genes.
-
Betamethasone Valerate: Gene Expression Profiling in Atopic Dermatitis[2][3][4]
-
Objective: To elucidate the mode of action of topical Betamethasone Valerate (BM) cream in atopic dermatitis.
-
Methodology:
-
Patient Cohort: Patients with atopic dermatitis.
-
Treatment: Topical application of BM cream.
-
Sample Collection: Biopsies of lesional AD skin.
-
Analysis: Gene expression profile analysis was performed on the skin samples.
-
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action for corticosteroids, which involves the activation of the glucocorticoid receptor and subsequent modulation of gene expression.
Experimental Workflow for Single-Cell RNA Sequencing
The diagram below outlines the typical workflow for a single-cell RNA sequencing experiment, as was performed in the this compound study.
Logical Relationship of Corticosteroid Effects on Skin
This diagram illustrates the cascading effects of topical corticosteroids on the skin, from molecular interactions to clinical outcomes.
A Comparative Analysis of Halometasone and Dexamethasone Potency
This guide provides a detailed comparison of the relative potency of two synthetic corticosteroids, Halometasone and Dexamethasone, with a focus on their topical applications. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and mechanistic pathways to support an objective assessment.
Executive Summary
This compound is a significantly more potent topical corticosteroid than dexamethasone. Based on the widely accepted seven-class system of topical corticosteroid potency (where Class I is the most potent and Class VII is the least), this compound 0.05% is classified as a potent (Class III) steroid. In contrast, topical preparations of Dexamethasone 0.1% are categorized as low potency (Class VI). This substantial difference in potency is primarily attributed to molecular structure, formulation, and resulting pharmacodynamics at the receptor level, which are quantitatively measured using standardized bioassays.
Data Presentation: Potency and Classification
The relative potency of topical corticosteroids is most commonly determined by their ability to induce vasoconstriction (skin blanching), which correlates with their anti-inflammatory efficacy.
Table 1: Topical Corticosteroid Potency Classification
| Potency Class | Description | This compound 0.05% | Dexamethasone 0.1% |
| Class I | Super Potent | ||
| Class II | Potent | ||
| Class III | Potent | ✓ | |
| Class IV | Moderate Potency | ||
| Class V | Moderate Potency | ||
| Class VI | Low Potency | ✓ | |
| Class VII | Least Potent |
This classification is based on standard dermatological rankings.
Table 2: Comparative Glucocorticoid Potency (Systemic vs. Topical)
While systemic anti-inflammatory potency does not always directly correlate with topical potency due to differences in skin penetration and metabolism, it provides foundational context for the intrinsic activity of the molecules.
| Corticosteroid | Relative Anti-inflammatory Potency (Oral) | Mineralocorticoid Potency (Oral) | Typical Topical Potency Class |
| Hydrocortisone (Cortisol) | 1 | 1 | VI / VII |
| Dexamethasone | 25-30 | 0 | VI |
| This compound | Data not typically ranked against oral standards | Data not typically ranked against oral standards | III |
Note: Dexamethasone is a highly potent systemic glucocorticoid with negligible mineralocorticoid activity[1]. Its low topical potency is related to formulation and absorption characteristics.
Glucocorticoid Signaling Pathway
Both this compound and Dexamethasone exert their effects through the glucocorticoid receptor (GR). The mechanism involves both genomic and non-genomic pathways to achieve anti-inflammatory, immunosuppressive, and anti-proliferative effects.
Caption: Genomic signaling pathway for glucocorticoids like this compound and Dexamethasone.
Experimental Protocols
The definitive method for assessing and comparing the potency of topical corticosteroids is the Human Vasoconstrictor Assay (also known as the skin blanching assay).
Human Vasoconstrictor Assay Protocol
This assay measures the ability of a topical corticosteroid to constrict the superficial capillaries of the skin, leading to a visible blanching or whitening effect. The intensity of this effect is proportional to the drug's potency.
Objective: To quantify and compare the vasoconstrictive properties of this compound and Dexamethasone formulations.
Materials:
-
Test formulations (e.g., 0.05% this compound cream, 0.1% Dexamethasone cream).
-
Reference standard corticosteroids of known potency.
-
Vehicle/placebo control (cream base without the active ingredient).
-
Healthy human volunteers with no pre-existing skin conditions on the test site (typically the flexor surface of the forearms).
-
Occlusive dressings (if required by protocol).
-
Chromameter or trained visual assessors.
-
Skin marking templates.
Methodology:
-
Subject Selection: Enroll healthy adult volunteers who have been screened for skin sensitivity and are not currently using any topical or systemic corticosteroids.
-
Site Demarcation: Mark a grid of application sites (e.g., 1 cm² squares) on the flexor aspect of both forearms of each subject.
-
Baseline Measurement: Before application, measure the baseline skin color of each site using a chromameter. The a* value (representing redness) is the most sensitive indicator of blanching.
-
Product Application: Apply a standardized, small amount of each test product, reference standard, and placebo to the assigned sites in a randomized and blinded fashion.
-
Occlusion: If the protocol requires, cover the application sites with an occlusive dressing for a specified duration (e.g., 6-16 hours) to enhance drug penetration.
-
Removal and Cleaning: After the designated application period, remove the dressings (if used) and gently clean the sites to remove any residual formulation.
-
Assessment: At specific time points post-removal (e.g., 2, 4, 6, 24 hours), assess the degree of skin blanching.
-
Visual Scoring: A trained, blinded observer scores the blanching at each site on a scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Chromameter Measurement: The chromameter provides an objective measurement of the change in the a* value from baseline. A decrease in the a* value indicates blanching.
-
-
Data Analysis: Plot the blanching scores or Δa* values over time to generate a dose-response or time-course curve. The Area Under the Effect Curve (AUEC) is calculated for each formulation to provide a quantitative measure of total vasoconstrictive effect. The potency of the test articles is then ranked relative to the known standards.
Caption: Experimental workflow for the Human Vasoconstrictor Assay.
Conclusion
The experimental evidence, primarily from vasoconstrictor assays, and established dermatological classifications unequivocally demonstrate that this compound is a potent topical corticosteroid, whereas Dexamethasone is a low-potency agent in its topical formulations. While both molecules operate via the same glucocorticoid receptor pathway, their efficacy in treating inflammatory skin conditions is vastly different due to factors influencing their delivery and bioavailability within the skin. This distinction is critical for clinicians and researchers in selecting the appropriate therapeutic agent based on the severity and location of the dermatosis being treated.
References
A Comparative Analysis of Halometasone in Clinical Trials for Dermatological Conditions
This guide provides a comprehensive comparison of clinical trial data for Halometasone, a potent topical corticosteroid, alongside other commonly used alternatives for the treatment of inflammatory skin conditions such as eczema and psoriasis. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available clinical evidence.
Efficacy and Safety Profile: A Tabular Comparison
The following tables summarize the key efficacy and safety findings from various clinical studies, offering a quantitative comparison between this compound and other topical corticosteroids.
Table 1: Efficacy of this compound in Eczematous Dermatoses
| Comparator | Indication | Key Efficacy Endpoint | This compound Outcome | Comparator Outcome | Citation |
| Betamethasone Dipropionate (0.05%) | Acute Eczematous Dermatoses | "Good" to "Very Good" Results | 93% | 84% | [1] |
| Various (Ultralan, Diproderm, Synalar) | Chronic Eczematous Dermatoses | Overall Success Rate ("Good" to "Very Good") | 85% | 71% | [2] |
| Prednicarbate (0.25%) | Acute Atopic Dermatitis | Healing Rate | 50.6% | 34.5% | [3] |
| - | Chronic Generalized Eczema | Cure Rate (at Day 14, 20g/day dose) | 47.1% | - | [4] |
| - | Acute and Chronic Eczema | Treatment Success Rate | 91% | - | [5] |
Table 2: Efficacy of this compound in Psoriasis
| Comparator | Indication | Key Efficacy Endpoint | This compound Outcome | Comparator Outcome | Citation |
| Fluocortolone + Fluocortolone Caproate | Psoriasis Vulgaris | Success Rate ("Good" to "Very Good") | 56.4% | 45.4% | [6] |
| Fluocortolone + Fluocortolone Caproate | Psoriasis Vulgaris | Cure Rate | 26.6% | 19.3% | [6] |
| - | Chronic Eczema and Psoriasis | "Good" to "Very Good" Results (Psoriasis) | 73% | - | [7] |
Table 3: Comparative Safety and Tolerability
| Comparator | Indication | Adverse Events with this compound | Adverse Events with Comparator | Citation |
| Betamethasone Dipropionate | Acute Eczematous Dermatoses | Good general tolerability; no skin atrophy or systemic adverse effects reported. | Good general tolerability. | [1] |
| Fluocortolone + Fluocortolone Caproate | Psoriasis Vulgaris | No adverse effects reported in 94 patients. | Unwanted reactions in 3 of 88 patients. | [6] |
| - | Chronic Eczema and Psoriasis | Transient itching at the application site in 4% of patients; no skin atrophy or systemic effects observed. | - | [7] |
| Prednicarbate | Acute Atopic Dermatitis | Well tolerated; no undesired side effects observed. | Well tolerated; no undesired side effects observed. | [3] |
Experimental Protocols
The clinical trials cited in this guide generally follow a prospective, multicenter, randomized, and often double-blinded design. Below is a generalized experimental protocol representative of these studies.
Objective: To evaluate the efficacy and safety of this compound cream/ointment (0.05%) compared to another active topical corticosteroid or placebo in patients with moderate to severe eczematous dermatoses or psoriasis.
Study Design:
-
Phase: Phase III
-
Design: Randomized, double-blind, parallel-group, multicenter study.
-
Patient Population: Adult patients (typically 18-75 years old) with a clinical diagnosis of the target dermatosis (e.g., atopic dermatitis, psoriasis vulgaris) affecting a certain percentage of body surface area (e.g., >2%).
-
Key Inclusion Criteria: Patients with a specific severity score at baseline, such as an Investigator's Global Assessment (IGA) of moderate or severe.
-
Key Exclusion Criteria: Patients with known hypersensitivity to the study medications, active skin infections at the treatment site, or those who have used potent topical or systemic corticosteroids within a specified washout period.
Treatment Regimen:
-
Patients are randomized to receive either this compound 0.05% or the comparator drug.
-
The medication is typically applied as a thin film to the affected areas twice daily for a period of 2 to 4 weeks.
-
The use of occlusive dressings may be specified or prohibited depending on the study.
Efficacy Assessments:
-
Primary Endpoint: The proportion of patients achieving a predefined level of improvement, often a score of 'clear' or 'almost clear' on the IGA scale, and at least a 2-grade improvement from baseline at the end of treatment.
-
Secondary Endpoints: Changes in disease-specific scores such as the Eczema Area and Severity Index (EASI) for atopic dermatitis or the Psoriasis Area and Severity Index (PASI) for psoriasis. Assessment of pruritus (itching) severity.
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), with a particular focus on local skin reactions at the application site (e.g., burning, stinging, atrophy, telangiectasia).
-
Assessment of systemic side effects, which may include laboratory tests to evaluate the hypothalamic-pituitary-adrenal (HPA) axis function in studies involving prolonged or extensive application.
Visualizing the Science: Diagrams
To further elucidate the mechanisms and processes involved, the following diagrams have been generated.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Typical Topical Corticosteroid Clinical Trial Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. [Treatment of acute episodes of atopic dermatitis. Double-blind comparative study with 0.05% this compound cream versus 0.25% prednicarbate cream] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound cream by day and this compound ointment at night for the treatment of patients with chronic psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative multicentre trial of this compound ointment and fluocortolone plus fluocortolone caproate ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Halometasone: A Guide for Laboratory Professionals
The responsible management of pharmaceutical waste is a critical component of laboratory safety and environmental stewardship. Improper disposal of topical corticosteroids like Halometasone can pose risks to public health and ecosystems. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and associated contaminated materials, ensuring alignment with regulatory standards and best practices for researchers, scientists, and drug development professionals.
Waste Characterization of this compound
This compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, it is typically managed as a non-hazardous pharmaceutical waste, unless it has been mixed with or is contaminated by a substance that would cause it to exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).
All personnel handling pharmaceutical waste should be trained on proper segregation, handling, and disposal procedures to ensure compliance with Environmental Protection Agency (EPA) and state regulations.[1]
Step-by-Step Disposal Procedures
The following steps outline the standard operating procedure for disposing of unused, expired, or contaminated this compound products in a laboratory or research setting.
Step 1: Segregation at the Point of Generation
Proper segregation is the foundation of a compliant waste management program. It prevents cross-contamination and ensures that waste is disposed of in the most appropriate and cost-effective manner.
-
Unused or Expired this compound: Bulk amounts of unused or expired this compound (e.g., tubes, containers) should be placed directly into a designated non-hazardous pharmaceutical waste container. These are often color-coded blue.
-
Contaminated "Trace" Waste: Items with residual amounts of this compound, such as used gloves, masks, gowns, bench paper, and empty packaging (tubes, tubs), are also considered non-hazardous pharmaceutical waste.[2] These items should be placed in the same designated container as the bulk waste.
-
Sharps: Any sharps (needles, syringes, scalpels) contaminated with this compound residue must be disposed of in a designated sharps container that is specifically marked for pharmaceutical waste.[2]
Crucially, do not dispose of this compound waste in the regular trash, and never flush it down a sink or toilet. [1][2] Flushing pharmaceuticals can introduce active ingredients into waterways, potentially harming aquatic life and interfering with wastewater treatment processes.[3]
Step 2: Packaging and Labeling
Proper containment is essential for safe storage and transport.
-
Use dedicated, properly labeled, and sealed containers for pharmaceutical waste. These containers should be robust, leak-proof, and clearly marked as "Non-Hazardous Pharmaceutical Waste" to avoid mixing with other waste streams.
-
Ensure containers are kept closed when not in use.
Step 3: On-Site Storage
Accumulated waste must be stored safely prior to collection.
-
Store the sealed pharmaceutical waste containers in a secure, designated area away from general laboratory traffic.
-
The storage area should be clearly marked, and access should be limited to authorized personnel.
Step 4: Final Disposal
The ultimate disposal of pharmaceutical waste must be handled by a licensed and qualified contractor.
-
Arrange for a certified pharmaceutical waste management company to collect, transport, and dispose of the waste.
-
The standard and required method of disposal for pharmaceutical waste is incineration at a permitted facility.[1] This process destroys the active pharmaceutical ingredients, preventing their release into the environment.
-
Maintain all necessary documentation, such as waste manifests, provided by the disposal contractor to ensure a complete record of the waste from generation to final destruction.
Summary of this compound Waste Management
The table below summarizes the different types of this compound-related waste and their appropriate disposal pathways.
| Waste Type | Description | Disposal Container | Final Disposal Method |
| Unused/Expired Product | Full or partially used tubes, jars, or other containers of this compound. | Blue-lidded, labeled non-hazardous pharmaceutical waste bin. | Incineration via a licensed waste contractor. |
| Contaminated PPE | Gloves, lab coats, or other personal protective equipment that has come into contact with this compound. | Blue-lidded, labeled non-hazardous pharmaceutical waste bin. | Incineration via a licensed waste contractor. |
| Empty Containers | Tubes, tubs, and packaging that are considered "RCRA empty" but may contain trace residues. | Blue-lidded, labeled non-hazardous pharmaceutical waste bin. | Incineration via a licensed waste contractor. |
| Contaminated Labware | Pipette tips, wipes, bench paper, etc., used in handling this compound. | Blue-lidded, labeled non-hazardous pharmaceutical waste bin. | Incineration via a licensed waste contractor. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Yellow-lidded sharps container with medical residue label.[4] | Incineration via a licensed waste contractor. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
